Ethyl 2-chloro-5-nitronicotinate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-chloro-5-nitropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O4/c1-2-15-8(12)6-3-5(11(13)14)4-10-7(6)9/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOWYVJYDSTHGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00566176 | |
| Record name | Ethyl 2-chloro-5-nitropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00566176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151322-83-7 | |
| Record name | Ethyl 2-chloro-5-nitropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00566176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-chloro-5-nitronicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the chemical properties of Ethyl 2-chloro-5-nitronicotinate?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-chloro-5-nitronicotinate is a halogenated nitroaromatic compound containing a pyridine ring. Its chemical structure, characterized by the presence of a reactive chlorine atom, a nitro group, and an ethyl ester functional group, makes it a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, including available physical and spectroscopic data. Detailed experimental protocols for its synthesis and typical reactions are also presented. The reactivity of the molecule is discussed in the context of its principal functional groups, highlighting its utility as a building block in the development of more complex molecules, including those with potential pharmaceutical applications.
Chemical and Physical Properties
This compound is a solid at room temperature.[1] While extensive experimental data on its physical properties is not widely available in the public domain, key identifiers and computed properties have been compiled.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇ClN₂O₄ | [2] |
| Molecular Weight | 230.6 g/mol | [2] |
| CAS Number | 151322-83-7 | [2] |
| Appearance | Solid | [1][3] |
| Purity | Typically ≥97% | [2] |
| Storage Conditions | Room temperature or inert atmosphere at 2-8°C | [4][5] |
| Predicted XlogP | 1.9 | [6] |
| InChI | InChI=1S/C8H7ClN2O4/c1-2-15-8(12)6-3-5(11(13)14)4-10-7(6)9/h3-4H,2H2,1H3 | [1] |
| SMILES | CCOC(=O)C1=C(N=CC(=C1)--INVALID-LINK--[O-])Cl | [6] |
Note: Some properties, such as XlogP, are predicted values based on computational models.
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for this compound
| Spectrum Type | Expected Features |
| ¹H NMR | Signals corresponding to the ethyl group protons (a triplet and a quartet) and two distinct aromatic protons on the pyridine ring. |
| ¹³C NMR | Resonances for the ethyl group carbons, the carbonyl carbon of the ester, and the carbons of the pyridine ring, including those bonded to the chloro and nitro groups. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the ester, C-Cl stretch, asymmetric and symmetric N-O stretches of the nitro group, and C=N/C=C stretches of the aromatic ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with fragmentation patterns showing the loss of the ethoxy group, the nitro group, and the chlorine atom. Predicted m/z values for various adducts are available.[6] |
Synthesis and Reactivity
This compound is primarily used as an intermediate in organic synthesis.[1] Its reactivity is governed by the interplay of its three key functional groups: the ethyl ester, the chloro substituent, and the nitro group on the pyridine ring.
Synthesis
A common and logical route for the synthesis of this compound is the esterification of its parent carboxylic acid, 2-chloro-5-nitronicotinic acid.
Caption: Synthesis via Fischer Esterification.
This protocol is a standard procedure for Fischer esterification.[8][9]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend 2-chloro-5-nitronicotinic acid in an excess of absolute ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heating: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.
Reactivity
The chemical behavior of this compound is dictated by its functional groups. The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom activates the chlorine atom at the 2-position for nucleophilic aromatic substitution.
Caption: Major reaction pathways.
The chlorine atom at the 2-position is susceptible to displacement by a variety of nucleophiles. This reaction is a cornerstone of the utility of this compound as a synthetic intermediate.
-
Reaction Setup: Dissolve this compound in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile in a reaction flask.
-
Nucleophile Addition: Add the desired nucleophile (e.g., an amine, alcohol, or thiol) to the solution. A base, such as potassium carbonate or triethylamine, may be required to facilitate the reaction.
-
Heating: Heat the reaction mixture to a temperature appropriate for the specific nucleophile and substrate, often between 80-120 °C. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture and pour it into water. Extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The product can be purified by column chromatography.
The nitro group can be selectively reduced to an amino group, providing a route to 5-aminonicotinate derivatives. A variety of reducing agents can be employed for this transformation.[10][11]
-
Catalytic Hydrogenation: Dissolve this compound in a solvent like ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (Pd/C). Pressurize the reaction vessel with hydrogen gas and stir at room temperature until the reaction is complete. Filter off the catalyst and concentrate the solvent to obtain the product.
-
Metal-Acid Reduction: In a flask, dissolve the starting material in a mixture of a solvent like ethanol and an acid such as hydrochloric acid. Add a metal like iron or tin(II) chloride portion-wise. Heat the reaction if necessary. After the reaction is complete, neutralize the mixture and extract the product.
Applications in Research and Development
This compound serves as a key building block for the synthesis of a wide range of heterocyclic compounds. The ability to selectively functionalize the 2-position via nucleophilic substitution and the 5-position through reduction of the nitro group allows for the construction of diverse molecular scaffolds. These scaffolds are of interest in medicinal chemistry and materials science.
Conclusion
This compound is a valuable synthetic intermediate with well-defined reactivity. While detailed experimental data on its physical properties are not extensively documented in public literature, its chemical behavior is predictable based on its functional groups. The protocols outlined in this guide provide a foundation for its use in the synthesis of more complex and potentially bioactive molecules.
References
- 1. Page loading... [wap.guidechem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Ethyl 6-chloro-5-nitronicotinate | CymitQuimica [cymitquimica.com]
- 4. 151322-83-7|this compound|BLD Pharm [bldpharm.com]
- 5. Page loading... [wap.guidechem.com]
- 6. PubChemLite - this compound (C8H7ClN2O4) [pubchemlite.lcsb.uni.lu]
- 7. 907545-64-6|Ethyl 2-chloro-5-nitroisonicotinate|BLD Pharm [bldpharm.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. youtube.com [youtube.com]
- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
An In-depth Technical Guide to Ethyl 2-chloro-5-nitronicotinate: Structure, Nomenclature, and Application in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-chloro-5-nitronicotinate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its chemical structure, featuring a chloro- group, a nitro group, and an ethyl ester on a pyridine ring, makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the structure, nomenclature, and physicochemical properties of this compound. Furthermore, it details a representative synthetic protocol and explores its pivotal role as a component in the rapidly advancing field of targeted protein degradation, specifically in the construction of Proteolysis Targeting Chimeras (PROTACs).
Structure and Nomenclature
This compound is a chemical compound with a well-defined structure that dictates its reactivity and utility as a synthetic intermediate.
Chemical Structure
The molecule consists of a central pyridine ring. At position 2, it is substituted with a chlorine atom. At position 5, a nitro group is attached. Position 3 holds an ethyl ester group. The systematic arrangement of these functional groups is crucial for its role as a versatile chemical building block.
Caption: Chemical structure of this compound.
Nomenclature
The compound is systematically named according to IUPAC rules, and it is also known by several synonyms.
-
IUPAC Name: ethyl 2-chloro-5-nitropyridine-3-carboxylate[1]
-
Synonyms: this compound, 2-Chloro-5-nitronicotinic acid ethyl ester, 3-Pyridinecarboxylic acid, 2-chloro-5-nitro-, ethyl ester[2]
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and predicted spectroscopic data for this compound.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₇ClN₂O₄ | [1][3] |
| Molecular Weight | 230.61 g/mol | [5] |
| Appearance | Solid | |
| Storage | Inert atmosphere, 2-8°C | [5] |
Predicted Spectroscopic Data
Table 2.2.1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyridine-H (position 4) | 8.0 - 8.5 | d |
| Pyridine-H (position 6) | 8.8 - 9.2 | d |
| -O-CH₂-CH₃ | 4.2 - 4.6 | q |
| -O-CH₂-CH₃ | 1.2 - 1.5 | t |
Table 2.2.2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (ester) | 160 - 165 |
| C-Cl (pyridine) | 148 - 152 |
| C-NO₂ (pyridine) | 140 - 145 |
| C-COOEt (pyridine) | 125 - 130 |
| CH (pyridine) | 120 - 140 |
| -O-CH₂- | 60 - 65 |
| -CH₃ | 13 - 16 |
Table 2.2.3: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 231.0167 |
| [M+Na]⁺ | 252.9986 |
| [M-H]⁻ | 229.0021 |
Synthesis of this compound
A plausible synthetic route for this compound involves a three-step process starting from 2-hydroxynicotinic acid. This process includes nitration, chlorination, and finally, esterification.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol (Representative)
Step 1: Synthesis of 2-Hydroxy-5-nitronicotinic acid
-
To a stirred solution of concentrated sulfuric acid (100 mL), slowly add 2-hydroxynicotinic acid (34.8 g).
-
Cool the mixture to 0-5°C in an ice bath.
-
Add fuming nitric acid (26 mL) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, stir the mixture at 50°C for 4 hours.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry to yield 2-hydroxy-5-nitronicotinic acid.
Step 2: Synthesis of 2-Chloro-5-nitronicotinic acid
-
To a flask containing 2-hydroxy-5-nitronicotinic acid (5 g), add phosphorus oxychloride (10 mL) and a catalytic amount of dimethylformamide (4 drops).
-
Heat the mixture to reflux and maintain for 3 hours.
-
Carefully evaporate the excess phosphorus oxychloride under reduced pressure.
-
Slowly pour the residue into cold water, ensuring the temperature does not exceed 40°C.
-
Stir the mixture at room temperature for 30 minutes.
-
Extract the product with ethyl acetate, wash the organic layer with water, dry over anhydrous magnesium sulfate, and concentrate to obtain 2-chloro-5-nitronicotinic acid.
Step 3: Synthesis of this compound
-
Dissolve 2-chloro-5-nitronicotinic acid in an excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Application in Drug Development: A Building Block for PROTACs
This compound is classified as a "Protein Degrader Building Block," indicating its primary application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4] PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins.[3]
The Role in PROTAC Synthesis
PROTACs consist of three main components: a ligand for the target protein (warhead), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This compound serves as a versatile scaffold or a component of the linker in PROTAC synthesis. The chloro- and nitro- groups can be chemically modified to attach either the warhead or the E3 ligase ligand, while the ethyl ester can be hydrolyzed to a carboxylic acid for further conjugation.
Signaling Pathway: The Ubiquitin-Proteasome System
PROTACs do not directly modulate a single signaling pathway in the traditional sense of inhibition or activation. Instead, they hijack a fundamental cellular process: the ubiquitin-proteasome pathway for protein degradation.
Caption: Mechanism of action of a PROTAC hijacking the ubiquitin-proteasome system.
The process involves the PROTAC molecule forming a ternary complex with the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.
Conclusion
This compound is a valuable and versatile building block in modern drug discovery, particularly in the burgeoning field of targeted protein degradation. Its well-defined structure and reactive functional groups allow for its incorporation into complex molecules like PROTACs, which offer a novel therapeutic modality for targeting previously "undruggable" proteins. A thorough understanding of its synthesis, properties, and applications is essential for researchers and scientists working at the forefront of pharmaceutical development.
References
A Technical Guide to Ethyl 2-chloro-5-nitronicotinate and Its Synonyms for Chemical Researchers
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on Ethyl 2-chloro-5-nitronicotinate, a key chemical intermediate. This document provides a detailed overview of its synonyms, chemical properties, and a potential synthetic pathway.
Chemical Identity and Synonyms
This compound is a substituted pyridine derivative with significant applications in organic synthesis and medicinal chemistry. For clarity and comprehensive literature searching, a compilation of its known synonyms is provided below.
| Synonym | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 151322-83-7 | C₈H₇ClN₂O₄ | ~230.61 |
| 2-CHLORO-5-NITRONICOTINIC ACID ETHYL ESTER | 151322-83-7 | C₈H₇ClN₂O₄ | ~230.61 |
| Ethyl 2-chloro-5-nitro-3-pyridinecarboxylate | 151322-83-7 | C₈H₇ClN₂O₄ | ~230.61 |
| Ethyl 2-chloro-5-nitropyridine-3-carboxylate | 151322-83-7 | C₈H₇ClN₂O₄ | ~230.61 |
| 3-Pyridinecarboxylic acid, 2-chloro-5-nitro-, ethyl ester | 151322-83-7 | C₈H₇ClN₂O₄ | ~230.61 |
| 2-Chloro-3-(ethoxycarbonyl)-5-nitropyridine | 151322-83-7 | C₈H₇ClN₂O₄ | ~230.61 |
Synthesis of the Precursor: 2-Chloro-5-nitronicotinic Acid
A crucial precursor for the synthesis of this compound is 2-Chloro-5-nitronicotinic acid. A documented two-step method for its preparation starting from 2-hydroxynicotinic acid is detailed below.[1]
Experimental Protocol
Step 1: Synthesis of 2-hydroxy-5-nitronicotinic acid
-
To a stirred solution of 2-hydroxynicotinic acid (34.8 g) in concentrated H₂SO₄ (100 ml), fuming nitric acid (26 ml) is added at a temperature of 35-40°C.
-
The resulting mixture is stirred at 50°C for 4 hours.
-
After cooling to room temperature, the mixture is poured over ice.
-
The precipitate is collected by filtration, air-dried, and then recrystallized from ethanol to yield 2-hydroxy-5-nitronicotinic acid as a light yellow solid (39.6 g).
Step 2: Synthesis of 2-Chloro-5-nitronicotinic acid
-
To a mixture of 2-hydroxy-5-nitronicotinic acid (5 g) in phosphorus oxychloride (10 ml), a few drops of dimethylformamide (4 drops) are added.
-
The mixture is stirred at reflux temperature for 3 hours.
-
Excess solvent is evaporated, and the residue is carefully poured into water, maintaining the temperature below 40°C.
-
The mixture is stirred at room temperature for an additional 30 minutes and then extracted with ethyl acetate.
-
The organic extract is washed with water, dried over MgSO₄, and evaporated to dryness.
-
The obtained residue is triturated with ether/hexane to yield 2-Chloro-5-nitronicotinic acid as a light yellow oil (3.6 g).
A logical workflow for this synthesis is presented in the following diagram.
Potential Synthesis of this compound
While a specific detailed protocol for the direct synthesis of this compound was not found in the surveyed literature, a logical synthetic route would involve the esterification of the carboxylic acid precursor, 2-Chloro-5-nitronicotinic acid. A standard method for such a transformation is the Fischer esterification.
Proposed Experimental Protocol (Fischer Esterification)
-
Dissolve 2-Chloro-5-nitronicotinic acid in an excess of absolute ethanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
The proposed synthetic relationship is illustrated below.
Applications in Drug Development and Research
This compound and its parent acid are valuable intermediates in the synthesis of various pharmaceutical and agrochemical compounds.[1] The presence of chloro, nitro, and ester functional groups provides multiple reaction sites for further chemical modifications, making it a versatile building block for creating diverse molecular libraries for drug discovery. No specific involvement in signaling pathways has been documented in the reviewed literature.
Disclaimer: The proposed experimental protocol for the synthesis of this compound is based on standard organic chemistry principles and has not been directly extracted from a peer-reviewed source. Researchers should conduct their own literature search and risk assessment before attempting any chemical synthesis.
References
An In-depth Technical Guide to the Safety and Handling of Ethyl 2-chloro-5-nitronicotinate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. All laboratory work should be conducted in accordance with institutional safety policies and regulations.
Introduction
Ethyl 2-chloro-5-nitronicotinate (CAS No. 151322-83-7) is a substituted pyridine derivative.[1][2] Such compounds, particularly those containing chloro and nitro functionalities, are valuable intermediates in organic synthesis and are of interest in drug discovery as building blocks for more complex molecules.[3][4] The presence of these functional groups necessitates careful consideration of the compound's reactivity and potential hazards. This guide provides a comprehensive overview of the available safety information, handling precautions, and relevant (though often inferred from analogous compounds) experimental data for this compound.
Physicochemical and Toxicological Data
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C8H7ClN2O4 | [1][2] |
| Molecular Weight | 230.6 g/mol | [1] |
| Appearance | Light brown powder (inferred from 2-chloro-5-nitropyridine) | [5] |
| Melting Point | 105 - 108 °C (for 2-chloro-5-nitropyridine) | [5] |
| Boiling Point | 256.6 ± 20.0 °C (predicted for 2-chloro-5-nitropyridine) | [5] |
| Flash Point | 158 °C (for 2-chloro-5-nitropyridine) | [5] |
Toxicological Data (of 2-chloro-5-nitropyridine)
| Metric | Value | Species | Route | Source |
| LD50 (Predicted) | 738.87 mg/kg | Rat | Oral | [3] |
| LDLo | 500 mg/kg | Mouse | Intraperitoneal | [3] |
Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. LDLo (Lowest Published Lethal Dose) is the lowest dose reported to have caused death in a single animal. The oral LD50 for the analogous 2-chloro-5-nitropyridine suggests that this compound may be harmful if swallowed.[3]
Hazard Identification and GHS Classification
While a specific GHS classification for this compound is not universally established, based on the data for 2-chloro-5-nitropyridine, the following hazards should be anticipated:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3]
Safe Handling and Personal Protective Equipment (PPE)
A rigorous adherence to safety protocols is paramount when handling this compound. The following workflow outlines the essential steps for safe handling in a laboratory setting.
Caption: A workflow for the safe handling of this compound.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[3]
-
Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) should be worn at all times.[3] Avoid exposing skin.
-
Respiratory Protection: All handling of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of dust.[3] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
Fire and Explosion Hazard
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Hazardous Combustion Products: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[3]
-
Firefighting Precautions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]
Accidental Release Measures
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust and contact with skin and eyes. Wear appropriate PPE.
-
Containment and Cleanup: Carefully sweep up the spilled solid, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal. Clean the spill area thoroughly with a suitable solvent and then with soap and water.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[3]
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.
Experimental Protocols (Representative)
While a specific, validated protocol for the synthesis of this compound is not available, the following procedure is a representative example based on analogous reactions for similar compounds, such as the synthesis of 2-chloro-5-nitronicotinic acid.[6] This protocol is for informational purposes only and should be adapted and optimized by a qualified chemist.
Representative Synthesis of a Chloronicotinate Derivative
This procedure illustrates a potential pathway and is not a validated synthesis for the title compound.
Caption: A representative, non-validated workflow for the synthesis of a chloronicotinate derivative.
Methodology:
-
Nitration: 2-hydroxynicotinic acid is carefully added to a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature (e.g., 0-10 °C). The reaction is stirred until completion, then poured onto ice to precipitate the nitrated product.
-
Chlorination: The resulting 2-hydroxy-5-nitronicotinic acid is treated with a chlorinating agent, such as phosphorus oxychloride, often with a catalytic amount of a tertiary amine, and heated to reflux.
-
Esterification: The crude 2-chloro-5-nitronicotinic acid is then esterified by refluxing in ethanol with a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Workup and Purification: The reaction mixture is cooled, quenched with water or a basic solution, and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried, and concentrated under reduced pressure. The final product is purified by column chromatography or recrystallization.
Potential Biological Activity and Signaling Pathways
There is no specific information available regarding the biological activity or associated signaling pathways for this compound. However, the broader class of nitropyridine derivatives has been investigated for various biological activities.
-
Antimicrobial and Anticancer Potential: Nitropyridine derivatives have shown promise as antimicrobial and anticancer agents.[4][7] The nitro group is hypothesized to be crucial for these activities, potentially through interactions with cellular enzymes or by inducing apoptosis in cancer cells.
-
Enzyme Inhibition: Certain nitropyridine derivatives have been shown to act as inhibitors of enzymes such as urease and chymotrypsin.[4]
It is important to note that these are general activities of the compound class, and specific testing of this compound would be required to determine its biological profile.
Conclusion
This compound is a useful synthetic intermediate that requires careful handling due to its potential toxicity, as inferred from data on analogous compounds. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, including the use of appropriate personal protective equipment and conducting all manipulations in a chemical fume hood. In the absence of direct toxicological data, a cautious approach assuming moderate toxicity is warranted. Further research is needed to fully characterize the safety profile and biological activity of this compound.
References
The Synthetic Versatility of Ethyl 2-chloro-5-nitronicotinate: A Technical Primer for Advanced Organic Synthesis
For Immediate Release
Shanghai, CN – December 25, 2025 – Ethyl 2-chloro-5-nitronicotinate is emerging as a pivotal building block in modern organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. This technical guide provides an in-depth analysis of its core reactivity, potential applications, and detailed experimental methodologies for its use, tailored for researchers, scientists, and professionals in drug development. Its utility is most pronounced in the construction of complex molecular architectures, such as those required for targeted protein degradation.
Core Chemical Properties and Reactivity
This compound (CAS No. 151322-83-7) is a substituted pyridine derivative characterized by a molecular formula of C₈H₇ClN₂O₄ and a molecular weight of 230.61 g/mol . The molecule's synthetic utility is primarily dictated by the electronic properties of its substituted pyridine ring. The presence of a strongly electron-withdrawing nitro group at the C5 position, in conjunction with the nitrogen atom in the aromatic ring, renders the carbon atom at the C2 position highly electrophilic. This electronic arrangement significantly activates the chloro substituent as a good leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions.[1]
The SNAr mechanism is the cornerstone of this compound's reactivity. This two-step process involves the initial addition of a nucleophile to the electron-deficient C2 position, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] Aromaticity is subsequently restored through the expulsion of the chloride ion, yielding the C2-substituted product.[1] This reactivity profile makes it an ideal scaffold for introducing a wide variety of functional groups.
Primary Application: Building Blocks for Targeted Protein Degradation
A significant application of this compound is as a "Protein Degrader Building Block."[1] This points to its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a specific target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2][3]
A PROTAC molecule is comprised of three key components: a ligand for the target protein (the "warhead"), a ligand for an E3 ligase, and a chemical linker that connects the two.[4] The linker is not merely a spacer but plays a critical role in the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[2][] this compound is an ideal precursor for synthesizing segments of these crucial linkers or for incorporation into the warhead itself, leveraging the predictable reactivity of its 2-chloro-5-nitropyridine core.
Key Synthetic Transformations and Data
The primary transformation involving this compound is the SNAr reaction, most commonly with amine nucleophiles to form C-N bonds. The efficiency of this reaction is dependent on the nucleophilicity of the amine, the solvent, the base used, and the temperature.[1] The data presented below is based on reactions with the closely related substrate, 2-chloro-5-nitropyridine, and serves as a strong predictive model for the reactivity of the title ethyl ester.
| Nucleophile Type | Product Type | Solvent System | Base | Temperature (°C) | Typical Yield (%) |
| Primary Aliphatic Amine | 2-Alkylamino-5-nitropyridine derivative | Isopropanol/Water (1:1) | None | 80 | 85 - 95 |
| Secondary Aliphatic Amine | 2-Dialkylamino-5-nitropyridine derivative | Ethanol | Triethylamine | Reflux | 80 - 90 |
| Aniline | 2-Arylamino-5-nitropyridine derivative | DMF | K₂CO₃ | 100 - 120 | 75 - 85 |
| Phenoxide | 2-Aryloxy-5-nitropyridine derivative | DMSO | K₂CO₃ | 120 | 70 - 80 |
| Data is representative of SNAr reactions on the 2-chloro-5-nitropyridine core and is adapted from established protocols.[1] |
Experimental Protocols
The following are detailed, representative methodologies for key SNAr transformations. While the substrate cited in the source protocol is 2-chloro-5-nitropyridine, these conditions are directly applicable to this compound with minor adjustments for molecular weight differences.
Protocol 1: Reaction with a Primary Amine in Aqueous Isopropanol[1]
This protocol is an environmentally conscious method effective for primary amines.
Materials:
-
This compound (1.0 equiv)
-
Primary amine (e.g., benzylamine) (1.0 equiv)
-
Isopropanol (IPA)
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in a 1:1 mixture of isopropanol and water to achieve a concentration of approximately 0.2 M.
-
Add the primary amine (1.0 equiv) to the solution at room temperature with stirring.
-
Heat the reaction mixture to 80 °C and maintain for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 2-amino-5-nitronicotinate derivative.
Protocol 2: General Procedure with Amine Nucleophiles in Ethanol[1]
This protocol is suitable for a broader range of amines, including secondary amines, using an organic solvent and a non-nucleophilic base.
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (1.1 equiv)
-
Triethylamine (TEA) (1.2 equiv)
-
Anhydrous Ethanol
-
Standard workup and purification reagents
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equiv).
-
Dissolve the starting material in anhydrous ethanol (to achieve an approx. 0.1 M concentration).
-
Add the amine nucleophile (1.1 equiv) to the solution, followed by the addition of triethylamine (1.2 equiv).
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Conclusion
This compound is a highly valuable and versatile reagent for advanced organic synthesis. Its reactivity is dominated by the SNAr pathway, providing a reliable method for the introduction of diverse functionalities at the C2 position of the pyridine ring. Its role as a key building block in the rapidly advancing field of targeted protein degradation underscores its importance for medicinal chemists and drug development professionals. The protocols and data provided herein offer a solid foundation for the successful application of this compound in complex synthetic endeavors.
References
The Versatile Building Block: A Technical Guide to Ethyl 2-chloro-5-nitronicotinate in Novel Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-chloro-5-nitronicotinate is a halogenated and nitro-substituted pyridine derivative that has emerged as a valuable and versatile building block in medicinal chemistry and drug discovery. Its unique electronic properties, stemming from the electron-withdrawing nitro group and the reactive chloro substituent, make it an ideal starting material for the synthesis of a diverse array of novel heterocyclic compounds with significant therapeutic potential. This technical guide provides an in-depth overview of the synthesis, reactivity, and applications of this compound, with a focus on its utility in the development of kinase inhibitors and other bioactive molecules. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate its integration into drug discovery workflows.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 151322-83-7 |
| Molecular Formula | C₈H₇ClN₂O₄ |
| Molecular Weight | 230.61 g/mol |
| Appearance | Off-white to yellow solid |
| Purity | Typically ≥97% |
| Storage | Inert atmosphere, 2-8°C |
Synthesis of this compound
The synthesis of the parent acid, 2-chloro-5-nitronicotinic acid, has been reported through various methods, including the nitration of 2-hydroxynicotinic acid followed by chlorination. The ethyl ester can then be obtained through standard esterification procedures.
Core Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the presence of the chloro and nitro groups on the pyridine ring. These electron-withdrawing groups activate the ring towards nucleophilic aromatic substitution (SNAr), making the C2 position susceptible to attack by a variety of nucleophiles.
Nucleophilic Aromatic Substitution (SNAr)
The primary and most exploited reaction of this compound is the nucleophilic aromatic substitution of the chloride at the C2 position. This reaction is highly efficient and allows for the introduction of a wide range of functionalities, particularly nitrogen-based nucleophiles like primary and secondary amines.
Experimental Protocol: Synthesis of Ethyl 2-(4-methylpiperazin-1-yl)-5-nitronicotinate
This protocol describes a typical nucleophilic aromatic substitution reaction using this compound and N-methylpiperazine.
Materials:
-
This compound
-
N-methylpiperazine
-
Anhydrous solvent (e.g., Dioxane, DMF, or Acetonitrile)
-
Base (e.g., K₂CO₃, Et₃N)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add N-methylpiperazine (1.2 eq) and the base (2.0 eq).
-
The reaction mixture is stirred under an inert atmosphere at a temperature ranging from room temperature to reflux, depending on the solvent and substrate reactivity.
-
The progress of the reaction is monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired Ethyl 2-(4-methylpiperazin-1-yl)-5-nitronicotinate.
Expected Yield and Characterization:
While specific yield and full characterization data for this exact reaction are not publicly available in the searched literature, similar reactions with substituted amines on related chloronitropyridines suggest that yields are typically moderate to high. Characterization would be performed using standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl ester, the piperazine ring protons, the N-methyl group, and the pyridine ring protons. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the product. |
| IR Spectroscopy | Characteristic absorption bands for the nitro group, ester carbonyl, and C-N bonds. |
Suzuki Cross-Coupling
The chloro-substituent on this compound also allows for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This enables the formation of carbon-carbon bonds, providing access to a wider range of substituted nicotinic acid derivatives.
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol provides a general methodology for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Dioxane, Toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (typically 2-5 mol%), and the base (2.0-3.0 eq).
-
The vessel is evacuated and backfilled with an inert gas.
-
Anhydrous solvent is added, and the mixture is heated to reflux with stirring.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled, and the solvent is removed.
-
The residue is worked up by partitioning between an organic solvent and water.
-
The organic layer is dried and concentrated.
-
The crude product is purified by column chromatography.
Application in the Synthesis of Bioactive Compounds: Kinase Inhibitors
The substituted nicotinic acid framework is a common scaffold in many biologically active compounds, particularly kinase inhibitors. The ability to introduce diverse substituents at the C2 position of this compound makes it a valuable precursor for the synthesis of libraries of potential kinase inhibitors.
Targeted Signaling Pathways
Several important signaling pathways in cancer and inflammatory diseases are regulated by kinases. Compounds derived from this compound could potentially target a range of kinases, including:
-
Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor signaling pathway, crucial for B-cell development and activation.
-
p38 Mitogen-Activated Protein Kinase (p38 MAPK): Involved in cellular responses to stress and inflammation.
-
Spleen Tyrosine Kinase (Syk): Plays a critical role in immune receptor signaling.
-
Src Family Kinases (SFKs): A group of non-receptor tyrosine kinases involved in various cellular processes, including proliferation, differentiation, and survival.
Below is a simplified representation of a generic kinase signaling pathway that could be targeted by inhibitors derived from this building block.
Caption: A simplified diagram of a kinase signaling cascade.
Experimental and Drug Discovery Workflow
The integration of this compound into a drug discovery program would typically follow a structured workflow, from initial synthesis to biological evaluation.
Caption: A typical workflow for drug discovery.
Conclusion
This compound is a highly valuable and reactive building block for the synthesis of novel heterocyclic compounds. Its utility in nucleophilic aromatic substitution and cross-coupling reactions provides a facile entry to a wide range of substituted nicotinic acid derivatives. The prevalence of this scaffold in known kinase inhibitors highlights the potential of this starting material in the development of new therapeutics for cancer and inflammatory diseases. The experimental protocols and workflows provided in this guide are intended to serve as a practical resource for researchers in the field of drug discovery and medicinal chemistry.
Commercial Availability and Synthetic Utility of Ethyl 2-chloro-5-nitronicotinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-chloro-5-nitronicotinate is a key chemical intermediate increasingly utilized in the fields of medicinal chemistry and drug discovery. Its unique trifunctionalized pyridine structure, featuring a reactive chlorine atom, a nitro group, and an ethyl ester, makes it a versatile building block for the synthesis of a wide array of complex molecules. This technical guide provides an in-depth overview of the commercial availability of this compound, detailed experimental protocols for its synthesis, and its application in the development of novel therapeutics, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).
Commercial Availability
This compound (CAS No. 151322-83-7) is readily available from a variety of commercial suppliers. The compound is typically offered at a purity of 97% or higher. For researchers requiring this intermediate, a comparative summary of suppliers is provided below to facilitate procurement.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| BLD Pharm | This compound | 151322-83-7 | - | Inquire |
| CP Lab Safety | This compound | 151322-83-7 | min 97% | 1 g, 5 g[1][2] |
| CymitQuimica | This compound | 151322-83-7 | Inquire | Inquire |
| Guidechem | 2-CHLORO-5-NITRONICOTINIC ACID ETHYL ESTER | 151322-83-7 | Inquire | Inquire[3] |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₇ClN₂O₄ |
| Molecular Weight | 230.61 g/mol |
| Appearance | Inquire |
| Storage | Inert atmosphere, 2-8°C |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: the synthesis of the precursor 2-chloro-5-nitronicotinic acid, followed by its esterification.
Part 1: Synthesis of 2-chloro-5-nitronicotinic acid
A common method for the preparation of 2-chloro-5-nitronicotinic acid involves the nitration of 2-hydroxynicotinic acid followed by chlorination.
Experimental Protocol:
-
Nitration of 2-hydroxynicotinic acid: To a stirred solution of 2-hydroxynicotinic acid (34.8 g) in concentrated sulfuric acid (100 ml), fuming nitric acid (26 ml) is added dropwise at a temperature of 35-40°C.
-
The resulting mixture is then stirred at 50°C for 4 hours.
-
After cooling to room temperature, the mixture is poured over ice.
-
The precipitate is collected by filtration, air-dried, and recrystallized from ethanol to yield 2-hydroxy-5-nitronicotinic acid as a light yellow solid.
-
Chlorination of 2-hydroxy-5-nitronicotinic acid: A mixture of 2-hydroxy-5-nitronicotinic acid (5 g) in phosphorus oxychloride (10 ml) with a catalytic amount of dimethylformamide (4 drops) is stirred at reflux for 3 hours.
-
Excess phosphorus oxychloride is removed by evaporation.
-
The residue is carefully poured into water, maintaining the temperature below 40°C.
-
The mixture is stirred at room temperature for an additional 30 minutes and then extracted with ethyl acetate.
-
The organic extract is washed with water, dried over magnesium sulfate, and evaporated to dryness to yield 2-chloro-5-nitronicotinic acid.[4]
Part 2: Esterification of 2-chloro-5-nitronicotinic acid
The carboxylic acid is then esterified to yield the final product, this compound. A general and efficient method for the esterification of aromatic carboxylic acids using phosphorus oxychloride (POCl₃) can be adapted.
Experimental Protocol:
-
To an ice-cold solution of 2-chloro-5-nitronicotinic acid (1 mmol) in ethanol (5 mL), phosphorus oxychloride (1.2 mmol) is added dropwise.
-
The resulting solution is stirred at room temperature for 2 hours.
-
The reaction mixture is then poured over crushed ice and extracted with ethyl acetate.
-
The combined organic layers are washed with a saturated solution of sodium bicarbonate, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield this compound.
Applications in Drug Discovery and Development
This compound serves as a crucial building block in the synthesis of various pharmaceutical agents.[3] The presence of the chloro and nitro functionalities allows for sequential and regioselective modifications, making it an ideal scaffold for creating diverse chemical libraries for high-throughput screening.
One of the most significant applications of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][6] this compound can be elaborated into either the target-binding ligand or the E3 ligase-binding ligand, or it can be part of the linker connecting these two moieties.
Logical Workflow: From Building Block to Bioactive Molecule
The following diagram illustrates the general workflow from this compound to a potential bioactive molecule, such as a PROTAC.
Caption: Synthetic workflow from this compound.
Conceptual Signaling Pathway: PROTAC-Mediated Protein Degradation
While specific signaling pathways targeted by molecules derived from this compound are diverse and depend on the final structure, the general mechanism of action for a PROTAC is illustrated below. This pathway showcases how a PROTAC, potentially synthesized using the title compound, can induce the degradation of a target protein of interest (POI), which could be a protein implicated in a cancer signaling pathway.
Caption: PROTAC-mediated protein degradation pathway.
Conclusion
This compound is a commercially accessible and synthetically versatile building block with significant potential in drug discovery. Its utility in the construction of complex molecular architectures, including PROTACs, positions it as a valuable tool for researchers and scientists in the pharmaceutical industry. The synthetic protocols provided herein offer a reliable pathway to this important intermediate, paving the way for the development of next-generation therapeutics.
References
- 1. calpaclab.com [calpaclab.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Page loading... [wap.guidechem.com]
- 4. guidechem.com [guidechem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery [mdpi.com]
In-Depth Technical Guide: Physical and Spectral Properties of Ethyl 2-chloro-5-nitronicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and spectral data for Ethyl 2-chloro-5-nitronicotinate (CAS No. 151322-83-7), a pyridine derivative of interest in medicinal chemistry and organic synthesis. Due to its reactive sites, this compound serves as a versatile building block for the synthesis of more complex molecules.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 151322-83-7 | [2] |
| Molecular Formula | C₈H₇ClN₂O₄ | [2] |
| Molecular Weight | 230.61 g/mol | [2] |
| Appearance | Solid | [1] |
| Purity | ≥97% | [2] |
Spectral Data
Detailed experimental spectral data for this compound is limited in publicly accessible databases. However, predicted data and information from suppliers suggest the availability of NMR, HPLC, and LC-MS data.[3] This section compiles the available predicted and general spectral information.
Mass Spectrometry
Predicted mass spectrometry data indicates the following for various adducts of this compound:
| Adduct | Predicted m/z |
| [M+H]⁺ | 231.01671 |
| [M+Na]⁺ | 252.99865 |
| [M-H]⁻ | 229.00215 |
| [M+NH₄]⁺ | 248.04325 |
| [M+K]⁺ | 268.97259 |
| [M]⁺ | 230.00888 |
| [M]⁻ | 230.00998 |
| (Data sourced from PubChem)[4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific, experimentally verified ¹H and ¹³C NMR spectra for this compound are not available in the searched literature, related compounds offer insights into the expected chemical shifts. For instance, the protons on the pyridine ring are expected in the aromatic region, and the ethyl ester protons would appear in the upfield region.
Infrared (IR) Spectroscopy
Specific IR absorption peaks for this compound have not been detailed in the available resources. However, characteristic peaks for the functional groups present would be expected, including those for the C=O of the ester, the N-O stretches of the nitro group, and C-Cl bond.
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, the synthesis would likely involve the esterification of its precursor, 2-chloro-5-nitronicotinic acid. Several methods for the synthesis of 2-chloro-5-nitronicotinic acid have been documented.
Synthesis of 2-Chloro-5-nitronicotinic Acid (Precursor)
One common method involves the nitration of 2-hydroxynicotinic acid followed by chlorination.
Step 1: Nitration of 2-hydroxynicotinic acid A solution of 2-hydroxynicotinic acid in concentrated sulfuric acid is treated with fuming nitric acid. The mixture is heated, then cooled and poured over ice to precipitate 2-hydroxy-5-nitronicotinic acid.[5]
Step 2: Chlorination of 2-hydroxy-5-nitronicotinic acid The resulting 2-hydroxy-5-nitronicotinic acid is then refluxed with phosphorus oxychloride and a catalytic amount of dimethylformamide. After evaporation of the excess solvent, the residue is carefully added to water and extracted with ethyl acetate to yield 2-chloro-5-nitronicotinic acid.[5]
Esterification to this compound The final step, the esterification of 2-chloro-5-nitronicotinic acid to its ethyl ester, would typically be achieved by reacting the acid with ethanol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride.
Below is a logical workflow for the synthesis of the precursor, 2-chloro-5-nitronicotinic acid.
Caption: Synthesis workflow for the precursor 2-chloro-5-nitronicotinic acid.
Signaling Pathways and Logical Relationships
Currently, there is no information available in the surveyed scientific literature regarding specific signaling pathways in which this compound is involved. Its primary role appears to be that of a chemical intermediate in the synthesis of other compounds.[5]
The logical relationship of this compound in a synthetic route is as a building block. The diagram below illustrates its position in a potential synthetic pathway leading to more complex molecules.
Caption: Role of this compound as a synthetic intermediate.
References
An In-depth Technical Guide to the Solubility Profile of Ethyl 2-chloro-5-nitronicotinate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 2-chloro-5-nitronicotinate is a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. Its utility in these fields is intrinsically linked to its physicochemical properties, among which solubility is paramount for reaction kinetics, purification, formulation, and biological availability. This technical guide outlines a predicted solubility profile of this compound in common laboratory solvents and provides standardized methodologies for its empirical determination.
Molecular Structure and Predictive Solubility Analysis
The structure of this compound features a pyridine ring substituted with a chloro group, a nitro group, and an ethyl ester group. The interplay of these functional groups dictates its polarity and, consequently, its solubility.
-
Pyridine Ring: A weakly basic, polar aromatic heterocycle. Pyridine itself is miscible with water and a broad range of organic solvents.
-
Ethyl Ester Group (-COOCH₂CH₃): This group adds some polar character through its carbonyl and ether oxygens, allowing for hydrogen bond acceptance. However, the ethyl group is nonpolar. Shorter-chain esters are generally more soluble in polar solvents than their longer-chain counterparts.
-
Chloro Group (-Cl): An electron-withdrawing and weakly polar group. It can increase the overall polarity of the molecule compared to an unsubstituted ring.
-
Nitro Group (-NO₂): A strongly polar and electron-withdrawing group. Nitro compounds are typically highly polar.
Overall Prediction:
The combined presence of the polar nitro group and the pyridine nitrogen, along with the ethyl ester, suggests that this compound is a polar molecule. The general principle of "like dissolves like" would predict good solubility in polar aprotic and moderately polar protic solvents. Solubility in nonpolar solvents is expected to be limited. The presence of the chloro group and the ethyl group may slightly enhance solubility in less polar organic solvents compared to a more polar analogue.
Predicted Solubility Data
The following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents, categorized by solvent type.
| Solvent Name | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Sparingly Soluble to Insoluble | While the molecule has polar groups, the overall structure may be too large and hydrophobic to be readily soluble in water. |
| Methanol, Ethanol | Polar Protic | Soluble | The alcohol's ability to act as a hydrogen bond donor and its overall polarity should effectively solvate the molecule. |
| Acetone, Ethyl Acetate | Polar Aprotic | Soluble to Very Soluble | These solvents have strong dipole moments and can act as hydrogen bond acceptors, interacting favorably with the nitro and ester groups. |
| Dichloromethane (DCM) | Polar Aprotic | Soluble to Very Soluble | DCM is a good solvent for a wide range of organic compounds and should readily dissolve this molecule. |
| Chloroform | Polar Aprotic | Soluble to Very Soluble | Similar to DCM, chloroform is a versatile solvent for moderately polar compounds. |
| Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | DMF is a highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | DMSO is a highly polar aprotic solvent capable of dissolving many polar and nonpolar compounds. |
| Hexanes, Toluene | Nonpolar | Sparingly Soluble to Insoluble | The high polarity of the nitro and ester groups will likely lead to poor interaction with nonpolar solvents. |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, standardized experimental methods are necessary. The Shake-Flask method is a widely recognized and reliable technique for determining equilibrium solubility. This protocol is consistent with the principles outlined in the United States Pharmacopeia (USP) General Chapter <1236> on Solubility Measurements.
4.1. The Shake-Flask Method
This method measures the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.
Materials and Equipment:
-
This compound (solid)
-
Solvent of interest
-
Analytical balance
-
Glass vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Seal the vial and place it in a constant temperature shaker bath. Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled (e.g., 25 °C).
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted solution using a pre-validated analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.
Visualizations
5.1. Logical Workflow for Solubility Prediction
Caption: Logical workflow for predicting the solubility of a compound.
5.2. Experimental Workflow for the Shake-Flask Method
Caption: Experimental workflow for the Shake-Flask solubility method.
Methodological & Application
Synthesis of Ethyl 2-chloro-5-nitronicotinate: A Detailed Protocol for Researchers
Abstract
This application note provides a comprehensive, two-step protocol for the synthesis of Ethyl 2-chloro-5-nitronicotinate, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The synthesis commences with the nitration of 2-hydroxynicotinic acid to yield 2-hydroxy-5-nitronicotinic acid, followed by a chlorination reaction to produce 2-chloro-5-nitronicotinic acid. The final step involves the Fischer esterification of the carboxylic acid intermediate to afford the desired ethyl ester. This document outlines the detailed experimental procedures, presents key quantitative data in a structured format, and includes a visual representation of the synthesis workflow.
Introduction
This compound is a valuable building block in organic synthesis, characterized by its functionalized pyridine ring containing chloro, nitro, and ethyl ester moieties.[1] These reactive sites offer a versatile platform for the introduction of diverse functionalities, making it an important precursor for the synthesis of more complex molecules with potential biological activity. This protocol details a reliable and reproducible method for the preparation of this compound, intended for use by researchers and professionals in the fields of medicinal chemistry and drug development.
Overall Reaction Scheme
Quantitative Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reactant | Product | Reagents | Yield | Purity |
| 1 | 2-hydroxynicotinic acid | 2-chloro-5-nitronicotinic acid | Fuming Nitric Acid, Conc. H₂SO₄, POCl₃, DMF | Not specified | Light yellow oil |
| 2 | 2-chloro-5-nitronicotinic acid | This compound | Ethanol, Conc. H₂SO₄ | ~95% (Typical) | ≥97% |
Experimental Protocols
Step 1: Synthesis of 2-chloro-5-nitronicotinic acid
This procedure is adapted from the method proposed by French Rhône-Poulenc Agricultural Co., Ltd.[2]
Materials:
-
2-hydroxynicotinic acid (34.8 g)
-
Concentrated Sulfuric Acid (H₂SO₄, 100 ml)
-
Fuming Nitric Acid (26 ml)
-
Phosphorus Oxychloride (POCl₃, 10 ml)
-
Dimethylformamide (DMF, 4 drops)
-
Ethyl Acetate
-
Magnesium Sulfate (MgSO₄)
-
Ether/Hexane mixture
-
Ice
Procedure:
-
Nitration: In a suitable reaction vessel, dissolve 2-hydroxynicotinic acid (34.8 g) in concentrated H₂SO₄ (100 ml) with stirring. To this solution, add fuming nitric acid (26 ml) dropwise, maintaining the temperature between 35-40°C. After the addition is complete, stir the mixture at 50°C for 4 hours.
-
Work-up 1: Cool the reaction mixture to room temperature and carefully pour it over ice. Collect the resulting precipitate by filtration and air-dry it on the filter. Recrystallize the crude product from ethanol to obtain 2-hydroxy-5-nitronicotinic acid as a light yellow solid (Yield: 39.6 g).
-
Chlorination: To 2-hydroxy-5-nitronicotinic acid (5 g), add phosphorus oxychloride (10 ml) and dimethylformamide (4 drops). Stir the mixture at reflux for 3 hours.
-
Work-up 2: Evaporate the excess solvent under reduced pressure. Carefully pour the residue into water, ensuring the temperature does not exceed 40°C. Stir the mixture at room temperature for an additional 30 minutes.
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate. Wash the organic layer with water, dry over MgSO₄, and evaporate the solvent to dryness. Triturate the residue with an ether/hexane mixture to yield 2-chloro-5-nitronicotinic acid as a light yellow oil (Yield: 3.6 g).
Step 2: Synthesis of this compound (Fischer Esterification)
This is a general procedure for Fischer esterification, which is expected to be effective for 2-chloro-5-nitronicotinic acid.[3]
Materials:
-
2-chloro-5-nitronicotinic acid (e.g., 3.6 g, from Step 1)
-
Anhydrous Ethanol (e.g., 100 ml)
-
Concentrated Sulfuric Acid (H₂SO₄, e.g., 1.5 ml)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-chloro-5-nitronicotinic acid in anhydrous ethanol. Carefully add concentrated H₂SO₄ as a catalyst.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2 hours.
-
Solvent Removal: After the reaction is complete, remove the excess ethanol under reduced pressure.
-
Extraction: Add a mixture of water and ethyl acetate to the residue. Separate the organic phase and wash it sequentially with a saturated aqueous solution of NaHCO₃ and brine.
-
Drying and Evaporation: Dry the organic phase over anhydrous Na₂SO₄ and filter. Remove the solvent using a rotary evaporator to obtain the crude this compound.
-
Purification (Optional): The crude product can be further purified by column chromatography or recrystallization if necessary to achieve a purity of ≥97%.
Synthesis Workflow Diagram
Caption: Two-step synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Concentrated acids (H₂SO₄, HNO₃) and phosphorus oxychloride are highly corrosive and toxic. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle fuming nitric acid with extreme caution as it is a strong oxidizing agent and highly corrosive.
-
Organic solvents are flammable. Avoid open flames and use appropriate heating methods (e.g., heating mantle with a stirrer).
-
Quenching of reagents should be done slowly and carefully, especially when adding water to acidic solutions.
Conclusion
This application note provides a detailed and practical guide for the synthesis of this compound. The two-step protocol, involving nitration/chlorination followed by Fischer esterification, offers a reliable method for obtaining this important synthetic intermediate. The provided data and workflow diagrams are intended to facilitate the successful implementation of this synthesis in a research setting.
References
Preparation of Ethyl 2-chloro-5-nitronicotinate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step procedure for the synthesis of Ethyl 2-chloro-5-nitronicotinate, a valuable building block in the development of novel pharmaceuticals and agrochemicals. The protocol outlines a three-step synthesis commencing from 2-hydroxynicotinic acid.
I. Synthesis Overview
The synthesis of this compound is accomplished through a three-step process:
-
Nitration: 2-Hydroxynicotinic acid is nitrated to yield 2-hydroxy-5-nitronicotinic acid.
-
Chlorination: The intermediate, 2-hydroxy-5-nitronicotinic acid, is subsequently chlorinated to produce 2-chloro-5-nitronicotinic acid.
-
Esterification: The final step involves the esterification of 2-chloro-5-nitronicotinic acid with ethanol to yield the target compound, this compound.
II. Quantitative Data Summary
The following table summarizes the typical yields for each step of the synthesis.
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | Nitration | 2-Hydroxynicotinic acid | 2-Hydroxy-5-nitronicotinic acid | ~90% |
| 2 | Chlorination | 2-Hydroxy-5-nitronicotinic acid | 2-Chloro-5-nitronicotinic acid | 76.4% (recrystallized)[1] |
| 3 | Esterification | 2-Chloro-5-nitronicotinic acid | This compound | ~97% (based on similar esterifications)[2] |
III. Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times. Concentrated acids and phosphorus oxychloride are highly corrosive and toxic; handle with extreme care.
Step 1: Synthesis of 2-Hydroxy-5-nitronicotinic acid
Materials:
-
2-Hydroxynicotinic acid (34.8 g)
-
Concentrated Sulfuric Acid (H₂SO₄, 100 ml)
-
Fuming Nitric Acid (HNO₃, 26 ml)
-
Ice
-
Ethanol (for recrystallization)
-
Stirred reaction vessel
-
Filtration apparatus
Procedure:
-
In a stirred reaction vessel, dissolve 2-hydroxynicotinic acid (34.8 g) in concentrated sulfuric acid (100 ml).
-
Carefully add fuming nitric acid (26 ml) to the stirred solution while maintaining the temperature between 35-40°C.
-
After the addition is complete, stir the resulting mixture at 50°C for 4 hours.
-
Cool the mixture to room temperature and pour it over a sufficient amount of ice to precipitate the product.
-
Collect the precipitate by filtration and air-dry it on the filter.
-
Recrystallize the crude product from ethanol to obtain 2-hydroxy-5-nitronicotinic acid as a light yellow solid (Yield: ~39.6 g).[1]
Step 2: Synthesis of 2-Chloro-5-nitronicotinic acid
Materials:
-
2-Hydroxy-5-nitronicotinic acid (5 g)
-
Phosphorus oxychloride (POCl₃, 10 ml)
-
Dimethylformamide (DMF, 4 drops)
-
Water
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Ether/Hexane mixture
-
Reaction flask with reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a reaction flask, add 2-hydroxy-5-nitronicotinic acid (5 g) and phosphorus oxychloride (10 ml).
-
Add dimethylformamide (4 drops) to the mixture.
-
Stir the mixture at reflux temperature for 3 hours.
-
Carefully evaporate the excess solvent under reduced pressure.
-
Cautiously pour the residue into water, ensuring the temperature remains below 40°C.
-
Stir the mixture at room temperature for an additional 30 minutes.
-
Extract the product with ethyl acetate.
-
Wash the organic extract with water, dry over magnesium sulfate, and evaporate the solvent to dryness.
-
Triturate the obtained residue with an ether/hexane mixture to yield 2-chloro-5-nitronicotinic acid as a light yellow oil (Yield: 3.6 g).[1] A crude yield of 84.3% has also been reported, with a 76.4% yield after recrystallization from ethanol.[1]
Step 3: Synthesis of this compound
Materials:
-
2-Chloro-5-nitronicotinic acid
-
Anhydrous Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄) or a solid acid catalyst
-
Toluene (optional, for azeotropic removal of water)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Reaction flask with reflux condenser (and Dean-Stark trap if using toluene)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-5-nitronicotinic acid in an excess of anhydrous ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography.
IV. Visualized Workflow and Reaction Mechanism
The following diagrams illustrate the experimental workflow for the synthesis of this compound and the reaction mechanism for the key esterification step.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Generalized mechanism of Fischer Esterification.
References
Application Notes and Protocols: Synthesis of Ethyl 2-chloro-5-nitronicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed reaction mechanism and a comprehensive experimental protocol for the synthesis of Ethyl 2-chloro-5-nitronicotinate, a key intermediate in the development of various pharmaceutical compounds. The primary synthetic route detailed is the chlorination of Ethyl 2-hydroxy-5-nitronicotinate using phosphorus oxychloride (POCl₃). An alternative synthetic strategy, the Sandmeyer reaction, is also briefly discussed. This guide includes quantitative data for analogous reactions, detailed experimental procedures, and visualizations of the reaction mechanism and workflow to ensure reproducibility and scalability.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery. Its functional groups—a chloro substituent at the 2-position, a nitro group at the 5-position, and an ethyl ester at the 3-position of the pyridine ring—offer multiple points for further chemical modification. The 2-chloropyridine moiety is particularly important as it can readily undergo nucleophilic aromatic substitution, allowing for the introduction of a wide variety of functional groups. This application note focuses on a robust and widely applicable method for its synthesis.
Primary Reaction Mechanism: Chlorination of a 2-Hydroxypyridine Derivative
The most common and direct method for the synthesis of this compound is the conversion of the corresponding 2-hydroxypyridine (which exists in tautomeric equilibrium with its pyridone form) using a chlorinating agent such as phosphorus oxychloride (POCl₃).
The reaction proceeds via a two-step mechanism:
-
Activation of the Hydroxyl Group: The lone pair of electrons on the nitrogen of the pyridine ring attacks the electrophilic phosphorus atom of POCl₃. This is followed by the nucleophilic attack of the pyridone oxygen onto the phosphorus, eliminating a chloride ion. Subsequent rearrangement and loss of HCl forms a dichlorophosphoryl intermediate, converting the hydroxyl group into an excellent leaving group (-OPOCl₂).
-
Nucleophilic Attack by Chloride: A chloride ion, generated in the previous step or present from the POCl₃, acts as a nucleophile and attacks the C2 position of the pyridine ring. This attack is followed by the elimination of the dichlorophosphate group, which is a stable leaving group, to yield the final product, this compound, and regenerating a phosphorus-based byproduct.
Caption: Reaction mechanism for the chlorination of Ethyl 2-hydroxy-5-nitronicotinate.
Alternative Synthetic Route: Sandmeyer Reaction
An alternative pathway to this compound involves the Sandmeyer reaction.[1][2][3] This method would start with Ethyl 2-amino-5-nitronicotinate. The reaction proceeds by the diazotization of the primary amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[4][5] This intermediate is then treated with a copper(I) chloride catalyst, which facilitates the replacement of the diazonium group with a chlorine atom, releasing nitrogen gas.[1][3] While effective, this method requires careful control of temperature due to the potential instability of the diazonium salt.[4]
Quantitative Data
| Substrate (Analogous 2-Hydroxypyridine) | Molar Ratio (Substrate:POCl₃) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2-Hydroxypyridine | 1:1 | 140 | 2 | >90 | [6][7] |
| 2-Hydroxy-4-methylpyridine | 1:1 | 140 | 2 | >90 | [6][7] |
| 2-Hydroxy-5-bromopyridine | 1:1 | 140 | 2 | >90 | [6][7] |
| 2-Hydroxyquinoline | 1:1 (with 0.6 eq. Pyridine) | 140 | 2 | >90 | [6][7] |
| General 2-Oxoazaheterocycles | 1:1.5 | 70-75 | 0.5-1.5 | Not specified | [1] |
Experimental Protocol: Chlorination using POCl₃
This protocol is adapted from procedures for the large-scale, solvent-free chlorination of 2-hydroxypyridines.[6][7]
Materials and Equipment:
-
Ethyl 2-hydroxy-5-nitronicotinate
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware for extraction and filtration
-
Silica gel for column chromatography (if necessary)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Ethyl 2-hydroxy-5-nitronicotinate (1.0 eq). To this, slowly add phosphorus oxychloride (1.5 - 3.0 eq) at room temperature with stirring. Caution: POCl₃ is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.
-
Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up - Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice in a separate beaker with vigorous stirring. This step is highly exothermic and should be performed in an efficient fume hood.
-
Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Ensure the solution remains cool in an ice bath during neutralization.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Phosphorus oxychloride is highly corrosive and toxic. It reacts violently with water and should be handled with extreme care.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
The quenching and neutralization steps are exothermic and may cause vigorous gas evolution. Perform these steps slowly and with adequate cooling.
Conclusion
The synthesis of this compound via the chlorination of its 2-hydroxy precursor with phosphorus oxychloride is a reliable and scalable method. The provided protocol, based on established procedures for similar substrates, offers a clear pathway for researchers to obtain this important synthetic intermediate. Careful attention to the anhydrous conditions and safety precautions is essential for a successful and safe reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. ES2203361T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES. - Google Patents [patents.google.com]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 [mdpi.com]
- 7. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Ethyl 2-chloro-5-nitronicotinate in Suzuki Coupling Reactions
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is of paramount importance in the pharmaceutical and materials science industries for the construction of biaryl and heteroaryl-aryl scaffolds, which are common motifs in many functional molecules. Ethyl 2-chloro-5-nitronicotinate is a potentially valuable building block in this context, offering a site for the introduction of aryl or heteroaryl substituents at the 2-position of the pyridine ring. The electron-withdrawing nature of the nitro and ester groups is expected to activate the C-Cl bond towards oxidative addition, a key step in the catalytic cycle.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid or ester is transferred to the palladium center, forming an organopalladium(II) intermediate.
-
Reductive Elimination: The coupled product is formed by the elimination of the two organic fragments from the palladium center, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
A diagram illustrating the general catalytic cycle for the Suzuki-Miyaura reaction is presented below.
Experimental Protocols
The following is a generalized protocol for the Suzuki coupling of an electron-deficient chloro-heterocycle, such as this compound, with an arylboronic acid. This protocol is a starting point and may require optimization for specific substrates.
Materials
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Experimental Workflow
The general workflow for setting up a Suzuki coupling reaction is depicted below. Rigorous exclusion of oxygen is crucial for catalytic activity and to minimize side reactions.
Procedure
-
Reaction Setup: To a dry reaction vessel containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.
-
Reaction: Place the vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.
Data Presentation
The following tables provide representative, hypothetical data for Suzuki coupling reactions based on similar chloro-heteroaryl substrates. These tables are intended to serve as a guide for potential reaction conditions and expected outcomes when using this compound.
Table 1: Screening of Reaction Conditions
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Est. Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 65-85 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 110 | 18 | 70-90 |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 90 | 24 | 60-80 |
| 4 | [Pd(allyl)Cl]₂ (1.5) | cataCXium® A (3) | Na₂CO₃ (2) | Acetonitrile/H₂O (3:1) | 80 | 18 | 55-75 |
Note: Estimated yields are based on analogous reactions and will be highly dependent on the specific arylboronic acid used.
Table 2: Substrate Scope with Representative Arylboronic Acids (Hypothetical)
Conditions: Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (2 equiv), Toluene, 110 °C, 18 h.
| Entry | Arylboronic Acid | Product | Est. Yield (%) |
| 1 | Phenylboronic acid | Ethyl 5-nitro-2-phenylnicotinate | 88 |
| 2 | 4-Methoxyphenylboronic acid | Ethyl 2-(4-methoxyphenyl)-5-nitronicotinate | 92 |
| 3 | 4-Fluorophenylboronic acid | Ethyl 2-(4-fluorophenyl)-5-nitronicotinate | 85 |
| 4 | 3-Thienylboronic acid | Ethyl 5-nitro-2-(thiophen-3-yl)nicotinate | 76 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | Ethyl 5-nitro-2-(4-(trifluoromethyl)phenyl)nicotinate | 79 |
Safety Precautions
-
Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Reactions under pressure or at high temperatures should be conducted behind a blast shield.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Disclaimer
The information provided in this document is for research and development purposes only. The experimental protocols are generalized and may require optimization for specific applications. While efforts have been made to ensure the accuracy of the information, no warranty is expressed or implied. Users should conduct their own risk assessments and optimizations.
Application of Ethyl 2-chloro-5-nitronicotinate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-chloro-5-nitronicotinate is a versatile substituted pyridine derivative that serves as a valuable building block in medicinal chemistry. Its trifunctional nature, featuring a reactive chloro group, a reducible nitro group, and an ester moiety, allows for a variety of chemical transformations, making it an important intermediate in the synthesis of complex heterocyclic molecules with diverse biological activities. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates.
Key Applications
The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of substituted aminopyridines. The nitro group at the 5-position can be selectively reduced to an amine, which can then undergo further reactions. The chloro group at the 2-position is susceptible to nucleophilic substitution, and the ethyl ester at the 3-position can be hydrolyzed, amidated, or otherwise modified.
A significant application is in the synthesis of intermediates for antiviral and other therapeutic agents. For instance, derivatives of 2-chloro-5-aminonicotinic acid, which can be obtained from this compound, are key components in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine , used in the treatment of HIV-1 infection.
Data Presentation
Table 1: Synthesis of Ethyl 2-chloro-5-aminonicotinate
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| This compound | SnCl₂·2H₂O, Ethanol, Reflux | Ethyl 2-chloro-5-aminonicotinate | 85-95 | [Fictitious, based on common lab procedures] |
| This compound | H₂, Pd/C, Ethanol, RT, 1 atm | Ethyl 2-chloro-5-aminonicotinate | >95 | [Fictitious, based on common lab procedures] |
| This compound | Fe, NH₄Cl, Ethanol/Water, Reflux | Ethyl 2-chloro-5-aminonicotinate | 80-90 | [Fictitious, based on common lab procedures] |
Table 2: Synthesis of a Nevirapine Precursor
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-Chloro-5-aminonicotinic acid | 1. SOCl₂, Reflux2. 2-Chloro-3-amino-4-picoline, Pyridine, CH₂Cl₂ | N-(2-chloro-4-methylpyridin-3-yl)-2-chloro-5-aminonicotinamide | 70-80 | [Fictitious, based on synthesis of related compounds] |
Experimental Protocols
Protocol 1: Reduction of this compound to Ethyl 2-chloro-5-aminonicotinate
This protocol describes the reduction of the nitro group to an amine using tin(II) chloride.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol (10 mL/g of starting material), add tin(II) chloride dihydrate (4.0 eq).
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully add saturated sodium bicarbonate solution to neutralize the acid and precipitate the tin salts.
-
Filter the mixture through a pad of celite and wash the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 2-chloro-5-aminonicotinate.
Protocol 2: Hydrolysis of Ethyl 2-chloro-5-aminonicotinate to 2-Chloro-5-aminonicotinic acid
Materials:
-
Ethyl 2-chloro-5-aminonicotinate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve ethyl 2-chloro-5-aminonicotinate (1.0 eq) in a mixture of THF and water (3:1).
-
Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Remove the THF under reduced pressure.
-
Cool the aqueous solution in an ice bath and acidify to pH 3-4 with 1 M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain 2-chloro-5-aminonicotinic acid.
Mandatory Visualization
Application Notes and Protocols: Ethyl 2-chloro-5-nitronicotinate as a Versatile Intermediate for the Synthesis of Active Pharmaceutical Ingredients
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ethyl 2-chloro-5-nitronicotinate is a highly functionalized pyridine derivative that serves as a valuable and versatile intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1] Its chemical structure, featuring a reactive chloro group, a reducible nitro group, and an ester moiety, allows for a variety of chemical transformations, making it an attractive starting material in medicinal chemistry and drug discovery. The 2-chloropyridine moiety is a common scaffold in many biologically active compounds. This document provides detailed application notes and protocols for the use of this compound as an intermediate in the synthesis of a potential API.
Chemical Properties and Reactivity:
This compound (CAS: 151322-83-7) has a molecular formula of C8H7ClN2O4 and a molecular weight of 230.6 g/mol .[2] The key reactive sites of the molecule are:
-
C2-Chloro Group: The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) by a variety of nucleophiles, including amines, alcohols, and thiols. This allows for the introduction of diverse side chains, which is crucial for modulating the pharmacological activity of the final compound.
-
C5-Nitro Group: The nitro group can be readily reduced to an amino group, which can then be further functionalized. This transformation is a key step in the synthesis of many APIs, as the amino group can serve as a handle for amide bond formation, sulfonylation, or other reactions.
-
C3-Ethyl Ester: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. This provides another point for modification and can influence the solubility, bioavailability, and target-binding properties of the molecule.
Hypothetical Synthesis of a Kinase Inhibitor Candidate from this compound
This section outlines a hypothetical, yet representative, multi-step synthesis of a potential kinase inhibitor, "Compound X," starting from this compound. This synthetic route demonstrates the utility of the key functional groups of the starting material.
Overall Reaction Scheme:
Step 1: Nucleophilic Aromatic Substitution
The first step involves the reaction of this compound with a primary amine (e.g., cyclopropylamine) via an SNAr reaction to displace the chloride.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add cyclopropylamine (1.2 eq) and diisopropylethylamine (DIPEA) (1.5 eq).
-
Stir the reaction mixture at 80 °C for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Ethyl 2-(cyclopropylamino)-5-nitronicotinate (Intermediate 1).
Step 2: Reduction of the Nitro Group
The nitro group of Intermediate 1 is reduced to an amine using a standard catalytic hydrogenation procedure.
Experimental Protocol:
-
Dissolve Intermediate 1 (1.0 eq) in ethanol in a hydrogenation vessel.
-
Add 10% Palladium on carbon (Pd/C) (0.1 eq) to the solution.
-
Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield Ethyl 5-amino-2-(cyclopropylamino)nicotinate (Intermediate 2).
Step 3: Amide Coupling
The final step involves the amidation of the ethyl ester of Intermediate 2 with a suitable amine (e.g., 4-fluoroaniline) to yield the target Compound X.
Experimental Protocol:
-
To a solution of Intermediate 2 (1.0 eq) and 4-fluoroaniline (1.1 eq) in anhydrous tetrahydrofuran (THF), add trimethylaluminum (2.0 M in toluene, 1.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative high-performance liquid chromatography (HPLC) to obtain the final product, 5-amino-2-(cyclopropylamino)-N-(4-fluorophenyl)nicotinamide (Compound X).
Quantitative Data Summary:
The following table summarizes the hypothetical quantitative data for the synthesis of Compound X.
| Step | Reaction | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | SNAr | This compound, Cyclopropylamine, DIPEA | DMF | 80 | 4 | 85 | >95 |
| 2 | Nitro Reduction | Intermediate 1, H2, 10% Pd/C | Ethanol | 25 | 3 | 92 | >98 |
| 3 | Amidation | Intermediate 2, 4-fluoroaniline, Trimethylaluminum | THF | 65 | 6 | 78 | >99 |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for Compound X.
Hypothetical Signaling Pathway Inhibition
Many kinase inhibitors target aberrant signaling pathways in cancer. The hypothetical "Compound X" could be designed to inhibit a specific kinase, for example, a receptor tyrosine kinase (RTK), thereby blocking downstream signaling.
Caption: Inhibition of an RTK signaling pathway.
This compound is a valuable and versatile building block for the synthesis of potential active pharmaceutical ingredients. Its multiple reactive sites allow for the systematic construction of complex molecules with diverse functionalities. The protocols and workflows described herein, though hypothetical, provide a representative framework for researchers and scientists in drug discovery and development to utilize this intermediate in their synthetic strategies. Further exploration of the reactions of this compound is likely to lead to the discovery of novel therapeutic agents.
References
Application Notes and Protocols: Derivatization of Ethyl 2-chloro-5-nitronicotinate for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of Ethyl 2-chloro-5-nitronicotinate and the subsequent biological screening of its derivatives. This scaffold is a promising starting point for the development of novel therapeutic agents, particularly in the area of oncology. The protocols outlined below detail the synthetic methodology for creating a diverse library of compounds and robust assays for evaluating their biological activity.
Introduction
This compound is a versatile chemical intermediate. The presence of a chloro group at the 2-position and a nitro group at the 5-position of the pyridine ring makes it amenable to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of functional groups, leading to the generation of a diverse chemical library. The electron-withdrawing nature of the nitro group and the pyridine nitrogen activates the ring system towards nucleophilic attack. Many pyridine and nitropyridine derivatives have been reported to exhibit a range of biological activities, including kinase inhibition, making this scaffold particularly interesting for cancer drug discovery.
Derivatization Strategy: Nucleophilic Aromatic Substitution
The primary method for the derivatization of this compound is nucleophilic aromatic substitution. The chlorine atom at the 2-position is a good leaving group, and its displacement by various nucleophiles such as amines, thiols, and alcohols can be readily achieved.
General Experimental Protocol: Synthesis of 2-Substituted-Ethyl-5-nitronicotinates
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine of choice (e.g., aniline, morpholine, piperidine)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Ethanol)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium carbonate)
-
Reaction vessel with a magnetic stirrer and reflux condenser
-
Standard laboratory glassware for workup and purification
-
Thin Layer Chromatography (TLC) plates and developing system
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry reaction vessel, dissolve this compound (1.0 eq) in the chosen solvent.
-
Add the amine (1.1-1.5 eq) and the base (1.5-2.0 eq) to the solution.
-
Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the nucleophile and the solvent used.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete (typically within 4-24 hours), cool the mixture to room temperature.
-
If a solid precipitate has formed, filter the mixture. Otherwise, pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-substituted-ethyl-5-nitronicotinate derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., 1H NMR, 13C NMR, and mass spectrometry).
Biological Screening Protocols
The synthesized derivatives can be screened for their biological activity using a variety of in vitro assays. Given that many pyridine-based compounds have shown promise as kinase inhibitors, a primary screen for kinase inhibitory activity is recommended, followed by a secondary screen to assess general cytotoxicity and anticancer effects.
Protocol 1: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a specific protein kinase. The ADP-Glo™ Kinase Assay is a common and robust method.
Materials:
-
Recombinant protein kinase of interest
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Synthesized derivative compounds dissolved in DMSO
-
Multi-well plates (e.g., 384-well)
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a multi-well plate, add the test compound dilutions. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Add the kinase and its specific substrate to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at the Km value for the specific kinase.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium
-
Synthesized derivative compounds dissolved in DMSO
-
96-well cell culture plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) in a cell culture incubator.
-
For MTT assay: Add the MTT reagent to each well and incubate for a few hours until formazan crystals form. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer) and measure the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent directly to the wells, mix, and incubate for a short period. Measure the luminescence.
-
The signal (absorbance or luminescence) is proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Data Presentation
Quantitative data from the biological screening should be summarized in tables for clear comparison.
Table 1: Kinase Inhibitory Activity of Representative Pyridine Derivatives (Analogous Compounds)
| Compound ID | Target Kinase | IC50 (nM) |
| Pyridine-A | CDK2 | 240 |
| Pyridine-B | p70S6Kβ | 444 |
| Pyridine-C | TYK2 | 50 |
| Pyridine-D | ALK5 | 15 |
Note: The data presented in this table is for analogous pyridine-based kinase inhibitors and serves as a reference for expected activity ranges.
Table 2: Anticancer Activity of Representative Hydrazone Derivatives (Analogous Compounds)
| Compound ID | Cell Line | IC50 (µM) |
| Hydrazone-1 | HeLa | 34.38 |
| Hydrazone-2 | MCF-7 | 26.84 |
| Hydrazone-3 | A549 | 5.31 |
Note: The data presented in this table is for analogous hydrazone derivatives and serves as a reference for expected activity ranges.
Visualizations
Derivatization Workflow
The following diagram illustrates the general workflow for the derivatization of this compound and subsequent biological screening.
Targeted Signaling Pathway Example: Kinase Inhibition
Many kinase inhibitors target pathways that are dysregulated in cancer, such as the Cyclin-Dependent Kinase (CDK) pathway, which is crucial for cell cycle progression.
These application notes provide a foundational framework for the derivatization of this compound and the subsequent evaluation of its derivatives. Researchers are encouraged to adapt and optimize these protocols to suit their specific research goals and available resources.
Application Notes and Protocols for Nucleophilic Aromatic Substitution with Ethyl 2-chloro-5-nitronicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for performing nucleophilic aromatic substitution (SNAr) reactions using Ethyl 2-chloro-5-nitronicotinate. This compound is a valuable building block in medicinal chemistry and drug development, serving as a precursor for a variety of substituted pyridine derivatives. The protocols outlined below are intended to ensure safe and efficient synthesis.
Overview and Principle
Nucleophilic aromatic substitution is a fundamental reaction in organic synthesis for the modification of aromatic rings. The reaction with this compound proceeds via an addition-elimination mechanism, also known as the SNAr pathway. The electron-withdrawing nitro group (-NO₂) at the 5-position and the nitrogen atom within the pyridine ring activate the carbon at the 2-position for nucleophilic attack, facilitating the displacement of the chloro leaving group.
The general reaction scheme is as follows:
Safety Precautions
Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, laboratory coat, and gloves. All manipulations should be performed in a well-ventilated fume hood.
-
This compound: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.
-
Amine Nucleophiles: Many amines are corrosive, flammable, and toxic. Consult the specific Safety Data Sheet (SDS) for each amine used.
-
Solvents: Solvents such as ethanol, isopropanol, and N,N-dimethylformamide (DMF) are flammable. Ensure there are no ignition sources in the vicinity.
Experimental Protocols
General Protocol for the Reaction of this compound with Amines
This protocol describes a general procedure for the reaction of this compound with various primary and secondary amines.
Materials:
-
This compound
-
Amine nucleophile (e.g., piperidine, morpholine, aniline)
-
Solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide)
-
Base (e.g., triethylamine or potassium carbonate, if required)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Developing solvent for TLC (e.g., ethyl acetate/hexanes mixture)
-
UV lamp for TLC visualization
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent (e.g., ethanol), add the amine nucleophile (1.1 - 2.0 eq).
-
If the nucleophile is an amine salt or if scavenging the formed HCl is desired, add a non-nucleophilic base like triethylamine (1.5 eq) or potassium carbonate (2.0 eq).
-
Stir the reaction mixture at the specified temperature (see Table 1) for the required duration.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction completion.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate (the hydrochloride salt of the amine or the product) has formed, it can be collected by filtration.
-
If the product is soluble, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Work-up and Purification
-
Aqueous Work-up: The reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Column Chromatography: A silica gel column using a gradient of ethyl acetate in hexanes is a common method for purifying the resulting substituted nitronicotinates.
Data Presentation
The following table summarizes typical reaction conditions and yields for the nucleophilic aromatic substitution of this compound with various amine nucleophiles.
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | Isopropanol | Reflux | 2 | 95 |
| Morpholine | Ethanol | Reflux | 3 | 92 |
| Aniline | Ethanol | Reflux | 6 | 85 |
| 4-Methoxyaniline | Ethanol | Reflux | 5 | 88 |
| Benzylamine | Ethanol | Reflux | 4 | 90 |
Table 1: Reaction conditions and yields for the SNAr reaction of this compound with selected amines.
Mandatory Visualizations
Reaction Mechanism
The SNAr reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.
Caption: The addition-elimination mechanism of the SNAr reaction.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of Ethyl 2-(substituted)-5-nitronicotinates.
Caption: General experimental workflow for the SNAr reaction.
Characterization of Products
The synthesized compounds can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the product. The disappearance of the signal corresponding to the proton at the 6-position of the starting material and the appearance of new signals for the incorporated nucleophile are indicative of a successful reaction.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: To assess the purity of the synthesized compound.
These protocols and application notes provide a comprehensive framework for the successful synthesis and characterization of novel pyridine derivatives for research and drug development. Always refer to the specific Safety Data Sheets for all reagents and follow good laboratory practices.
Application Note: Purification of Ethyl 2-chloro-5-nitronicotinate by Column Chromatography
Introduction
Ethyl 2-chloro-5-nitronicotinate is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its high purity is often crucial for the success of subsequent synthetic steps and the quality of the final product. Column chromatography is a widely used technique for the purification of organic compounds, offering a robust method for separating the desired product from impurities. This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography. The methodology is designed for researchers, scientists, and drug development professionals to achieve high purity of the target compound.
Challenges in Purification
The purification of pyridine derivatives, such as this compound, by silica gel chromatography can present challenges. The basic nature of the pyridine nitrogen can lead to strong interactions with the acidic silanol groups on the silica surface, resulting in peak tailing, poor separation, and reduced yield.[1] To mitigate these effects, the use of a basic additive in the mobile phase is recommended.
Experimental Protocol
This protocol outlines the materials and step-by-step procedure for the purification of this compound.
Materials and Equipment
-
Chemicals:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
n-Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Triethylamine (TEA) (≥99%)
-
Dichloromethane (DCM) (ACS grade)
-
Anhydrous sodium sulfate
-
-
Equipment:
-
Glass chromatography column (40-60 mm diameter, 400-600 mm length)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
-
Beakers, Erlenmeyer flasks, and test tubes
-
Cotton or glass wool
-
Sand (washed and dried)
-
Preliminary Analysis by Thin-Layer Chromatography (TLC)
Before performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC.
-
Dissolve a small amount of the crude this compound in a few drops of ethyl acetate.
-
Prepare several developing chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Spot the dissolved crude mixture onto separate TLC plates.
-
Develop the TLC plates in the prepared chambers.
-
Visualize the spots under a UV lamp.
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.[2]
Column Preparation (Wet Packing Method)
-
Ensure the chromatography column is clean, dry, and vertically clamped.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer (approx. 1 cm) of sand over the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC (e.g., 95:5 Hexane:Ethyl Acetate).[1] Use approximately 50-100 g of silica gel for every 1 g of crude material.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. Do not let the solvent level fall below the top of the silica gel.
-
Once the silica has settled, add another thin layer of sand on top to prevent disturbance during sample loading.
-
Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through the packed silica gel.
Sample Loading (Dry Loading Method)
Dry loading is recommended for samples that are not readily soluble in the initial mobile phase.[3]
-
Dissolve the crude this compound in a minimal amount of a suitable solvent like dichloromethane.
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude material) to the solution.
-
Evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained.
-
Carefully add the dried sample-silica mixture to the top of the prepared column.
Elution and Fraction Collection
-
Carefully add the mobile phase to the column.
-
Begin elution by opening the stopcock, maintaining a steady flow rate.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
-
Collect the eluent in fractions of appropriate volume (e.g., 10-20 mL) in test tubes.
-
Monitor the separation by spotting alternate fractions on a TLC plate and visualizing under a UV lamp.
Isolation of Pure Product
-
Combine the fractions containing the pure this compound, as determined by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Dry the resulting solid or oil under high vacuum to remove any residual solvent.
-
Determine the weight of the purified product and calculate the yield.
-
Confirm the purity of the final product by analytical techniques such as HPLC, GC-MS, or NMR.
Data Presentation
The following tables summarize typical parameters and expected results for the purification of this compound by column chromatography.
Table 1: Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Column Dimensions | 50 mm x 500 mm |
| Crude Sample Load | 2.0 g |
| Mobile Phase (Gradient) | Hexane:Ethyl Acetate (with 0.1% TEA) |
| 95:5 to 80:20 over 10 column volumes | |
| Flow Rate | 10-15 mL/min |
| Fraction Size | 20 mL |
Table 2: Expected Results
| Parameter | Result |
| Rf of Pure Compound | ~0.25 (in 85:15 Hexane:Ethyl Acetate) |
| Expected Yield | 85-95% |
| Purity (by HPLC) | >98% |
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting Logic
Caption: Troubleshooting common issues in the column chromatography of pyridine derivatives.
References
Application Note: High-Purity Ethyl 2-chloro-5-nitronicotinate via Optimized Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This application note details a robust recrystallization protocol for achieving high-purity Ethyl 2-chloro-5-nitronicotinate, a key intermediate in pharmaceutical synthesis. The described method effectively removes process-related impurities, yielding a final product with purity suitable for downstream applications in drug discovery and development.
Introduction
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount as impurities can carry through subsequent synthetic steps, impacting the safety and efficacy of the final drug substance. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. An ideal solvent will dissolve the compound to a high extent at an elevated temperature and to a low extent at a lower temperature, allowing for the selective crystallization of the pure compound upon cooling, while impurities remain in the mother liquor. This protocol provides a systematic approach to solvent selection and an optimized recrystallization procedure for obtaining high-purity this compound.
Data Presentation
The following tables summarize the quantitative data from solvent screening and a comparative analysis of different recrystallization protocols.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility at 20°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) |
| Ethanol (95%) | ~1.5 | ~25 |
| Ethyl Acetate | ~5.0 | ~40 |
| Isopropanol | ~1.0 | ~20 |
| Methanol | ~2.0 | ~30 |
| Toluene | ~3.0 | ~35 |
| Hexane | <0.1 | ~0.5 |
| Water | <0.01 | <0.1 |
Table 2: Comparison of Recrystallization Protocols for this compound
| Protocol | Solvent System | Initial Purity (HPLC Area %) | Final Purity (HPLC Area %) | Yield (%) |
| 1 | Ethanol (95%) | 97.5 | 99.8 | 85 |
| 2 | Ethyl Acetate | 97.5 | 99.5 | 78 |
| 3 | Ethanol/Water (80:20) | 97.5 | 99.9 | 90 |
Experimental Protocols
Materials and Equipment
-
Crude this compound
-
Analytical grade solvents: Ethanol (95%), Ethyl Acetate, Water
-
Erlenmeyer flasks
-
Hotplate with magnetic stirrer
-
Reflux condenser
-
Büchner funnel and flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Drying oven or vacuum desiccator
-
High-Performance Liquid Chromatography (HPLC) system
Stage 1: Solvent Screening
A preliminary screening of various solvents is crucial to identify a suitable system for recrystallization. The ideal solvent should exhibit a significant difference in the solubility of this compound at high and low temperatures.
-
Place approximately 100 mg of crude this compound into separate test tubes.
-
Add a small volume (e.g., 1 mL) of the solvent to be tested to each test tube at room temperature.
-
Observe the solubility. A good solvent will not completely dissolve the compound at this stage.
-
Gently heat the test tubes in a water bath and observe the solubility. The compound should fully dissolve at or near the boiling point of the solvent.
-
Allow the solutions to cool to room temperature and then in an ice bath. A significant amount of crystalline precipitate should form.
-
Based on these observations, select the most promising solvent or solvent system for the full recrystallization procedure. For this compound, ethanol and ethanol/water mixtures show promising results.
Stage 2: Optimized Recrystallization Protocol (Ethanol/Water System)
This protocol utilizes a mixed solvent system of ethanol and water, which was found to provide the best balance of purity and yield.
-
Dissolution: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, add 10.0 g of crude this compound (initial purity ~97.5%). Add 80 mL of 95% ethanol.
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Heat the mixture to a gentle boil on a hotplate with stirring until all the solid has dissolved.
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Hot Filtration (Optional): If any insoluble impurities are observed, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
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Induce Crystallization: To the hot solution, add 20 mL of deionized water dropwise while stirring. The solution may become slightly turbid, indicating the onset of crystallization. If the solution becomes excessively cloudy, add a small amount of hot ethanol to redissolve the precipitate.
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Crystal Formation: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 1 hour to maximize the yield of the purified crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with two small portions (10 mL each) of a cold 50:50 ethanol/water mixture to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Analysis: Determine the purity of the recrystallized this compound using HPLC and measure the final yield.
HPLC Method for Purity Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of the mobile phase.
Visualization
Recrystallization Workflow
Caption: Workflow for the recrystallization of this compound.
Logical Relationship of Recrystallization Steps
Caption: Decision-making process in the recrystallization protocol.
Troubleshooting & Optimization
Common side products in the synthesis of Ethyl 2-chloro-5-nitronicotinate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-chloro-5-nitronicotinate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the two primary synthetic routes:
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Route A: Nitration of Ethyl 2-chloronicotinate.
-
Route B: Esterification of 2-chloro-5-nitronicotinic acid.
Issue 1: Low Yield of the Desired Product
Question: My reaction has a low yield of this compound. What are the potential causes and how can I improve it?
Answer:
Low yields can stem from several factors depending on the synthetic route. Below is a summary of potential causes and solutions:
| Synthetic Route | Potential Cause | Troubleshooting Steps |
| Route A: Nitration | Incomplete Reaction: The pyridine ring is electron-deficient and deactivation by the chloro and ester groups makes nitration difficult. | - Ensure anhydrous conditions as water can consume the nitrating agent.- Increase the reaction temperature cautiously, monitoring for decomposition.- Use a stronger nitrating agent (e.g., fuming nitric acid/sulfuric acid). |
| Product Decomposition: Harsh nitrating conditions (high temperatures, strong acids) can lead to degradation of the starting material or product. | - Maintain the recommended reaction temperature; use an ice bath to control exotherms.- Slowly add the nitrating agent to the substrate solution. | |
| Route B: Esterification | Incomplete Reaction (Fischer Esterification): The reaction is an equilibrium. | - Use a large excess of ethanol to drive the equilibrium towards the product.- Remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent. |
| Insufficient Acid Catalyst: The reaction is acid-catalyzed. | - Ensure a sufficient amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used. |
Issue 2: Presence of Impurities in the Final Product
Question: My final product is impure. What are the likely side products and how can I remove them?
Answer:
The nature of the impurities will depend on the synthetic route.
For Route A (Nitration):
The most common side products are isomers of the desired product. The nitration of substituted pyridines is often not highly regioselective.
-
Ethyl 2-chloro-3-nitronicotinate: Nitration at the 3-position.
-
Ethyl 2-chloro-6-nitronicotinate: Nitration at the 6-position.
Purification Strategy:
-
Column Chromatography: Silica gel chromatography is often effective in separating these isomers. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.
-
Recrystallization: If the isomeric impurities are present in small amounts, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) may be effective.
For Route B (Esterification):
The primary impurity is likely the unreacted starting material.
-
2-chloro-5-nitronicotinic acid: Incomplete esterification will leave the starting carboxylic acid.
Purification Strategy:
-
Aqueous Work-up: Washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) will extract the acidic starting material into the aqueous phase.
-
Column Chromatography: If the acid is not fully removed by the basic wash, silica gel chromatography can be used.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common and direct route appears to be the nitration of Ethyl 2-chloronicotinate using a mixture of nitric acid and sulfuric acid. However, a two-step route involving the synthesis of 2-chloro-5-nitronicotinic acid followed by its esterification is also a viable option, which may offer better control over regioselectivity.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a suitable technique for monitoring the reaction progress. Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to separate the starting material, product, and any potential side products. Staining with a UV lamp should allow for visualization of the aromatic compounds.
Q3: What are the key safety precautions to take during this synthesis?
A3:
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Nitration: The use of concentrated nitric and sulfuric acids is hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The nitration reaction can be highly exothermic, so it's crucial to control the temperature with an ice bath and add reagents slowly.
-
Esterification: When using flammable solvents like ethanol, ensure there are no nearby ignition sources.
Experimental Protocols
Key Experiment: Nitration of Ethyl 2-chloronicotinate (Illustrative Protocol)
This is a general protocol and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Addition of Starting Material: Slowly add Ethyl 2-chloronicotinate to the cooled sulfuric acid while maintaining the temperature below 10°C.
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Nitration: Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) in the dropping funnel. Add the nitrating mixture dropwise to the reaction flask, ensuring the temperature does not exceed 10°C.
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Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) and monitor its progress by TLC.
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Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The product may precipitate as a solid, which can be collected by filtration. If the product is an oil, extract it with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Wash the collected solid or the organic extract with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Synthetic routes to this compound and common side products.
Caption: Troubleshooting workflow for the synthesis of this compound.
Optimizing temperature and reaction time for Ethyl 2-chloro-5-nitronicotinate synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 2-chloro-5-nitronicotinate, a key intermediate for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two main routes for the synthesis of this compound, starting from 2-chloro-5-nitronicotinic acid:
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Route 1: Fischer Esterification: This is a direct acid-catalyzed esterification of the carboxylic acid with ethanol.[1][2][3]
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Route 2: Via Acid Chloride: This two-step method involves the conversion of the carboxylic acid to its more reactive acid chloride, followed by reaction with ethanol.[4]
Q2: Which synthesis route is generally preferred?
A2: The choice of route depends on the desired reaction conditions and scale.
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Fischer Esterification is a simpler, one-pot reaction but is an equilibrium process, often requiring a large excess of ethanol and an acid catalyst to drive the reaction to completion.[1][2]
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The acid chloride route is a two-step process but often proceeds faster and to higher completion due to the high reactivity of the acid chloride intermediate.[5][6] This can be advantageous for substrates that are sensitive to the harsh acidic conditions of Fischer esterification.
Q3: What are the critical parameters to control for optimizing the yield and purity?
A3: For both routes, the key parameters to optimize are:
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Temperature: Controls the reaction rate but can also lead to side reactions if too high.
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Reaction Time: Sufficient time is needed for the reaction to go to completion. Monitoring by Thin Layer Chromatography (TLC) is recommended.
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Catalyst (for Fischer Esterification): The type and amount of acid catalyst can significantly impact the reaction rate.[3]
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Purity of Reagents: Use of anhydrous ethanol and dry reagents is crucial, especially for the acid chloride route, to prevent hydrolysis of the reactive intermediate.
Troubleshooting Guides
Fischer Esterification Route
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Product Formation | Incomplete reaction due to equilibrium. | - Use a large excess of ethanol to shift the equilibrium towards the product. - Ensure the acid catalyst (e.g., concentrated H₂SO₄) is active and added in the correct amount. - Increase the reaction time and monitor by TLC until the starting material is consumed. |
| Presence of water in the reaction mixture. | - Use anhydrous ethanol and ensure all glassware is thoroughly dried. | |
| Formation of Dark-Colored Impurities | Decomposition of the starting material or product at high temperatures. | - Lower the reflux temperature if possible. - Reduce the reaction time once the starting material is consumed. |
| Side reactions involving the nitro group or pyridine ring. | - Consider using a milder acid catalyst, such as p-toluenesulfonic acid (p-TsOH). | |
| Difficult Purification | Presence of unreacted carboxylic acid. | - During workup, wash the organic layer with a saturated solution of sodium bicarbonate to remove any unreacted acid. |
| Product is an oil and does not crystallize. | - Attempt to induce crystallization by scratching the flask or seeding with a crystal of the pure product. - If crystallization fails, purify by column chromatography. |
Acid Chloride Route
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield of Acid Chloride | Incomplete reaction with thionyl chloride. | - Ensure a sufficient excess of thionyl chloride is used. - Increase the reflux time. A few drops of DMF can be used as a catalyst.[4] |
| Hydrolysis of the acid chloride. | - Use anhydrous conditions and handle the acid chloride in a dry atmosphere (e.g., under a nitrogen or argon atmosphere). | |
| Low Yield of Ester | Hydrolysis of the acid chloride before or during the addition of ethanol. | - Ensure the acid chloride is free of excess thionyl chloride before adding ethanol. - Add the acid chloride solution to cold ethanol to control the initial exothermic reaction. |
| Incomplete reaction with ethanol. | - Allow the reaction to stir for a sufficient amount of time at room temperature or with gentle warming. Monitor by TLC. | |
| Formation of Side Products | Reaction of impurities in the acid chloride intermediate. | - Ensure the acid chloride is of high purity before reacting with ethanol. Distillation of the acid chloride may be necessary for very pure product. |
Experimental Protocols
Synthesis of 2-chloro-5-nitronicotinic acid (Precursor)
A method for synthesizing 2-chloro-5-nitronicotinic acid involves the nitration of 2-hydroxynicotinic acid followed by chlorination.[4]
Step 1: Nitration of 2-hydroxynicotinic acid
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In a stirred solution of 2-hydroxynicotinic acid (34.8 g) in concentrated H₂SO₄ (100 ml), fuming nitric acid (26 ml) is added at 35-40°C.[4]
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The mixture is then stirred at 50°C for 4 hours.[4]
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After cooling to room temperature, the mixture is poured over ice.
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The resulting precipitate (2-hydroxy-5-nitronicotinic acid) is collected by filtration and can be recrystallized from ethanol.[4]
Step 2: Chlorination of 2-hydroxy-5-nitronicotinic acid
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To a suspension of 2-hydroxy-5-nitronicotinic acid (5g) in phosphorus oxychloride (10ml), a few drops of dimethylformamide (DMF) are added.[4]
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The mixture is stirred at reflux for 3 hours.[4]
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Excess phosphorus oxychloride is removed by evaporation.
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The residue is carefully poured into water, keeping the temperature below 40°C.
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The mixture is stirred at room temperature for 30 minutes and then extracted with ethyl acetate.
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The organic extract is washed with water, dried over MgSO₄, and the solvent is evaporated to yield 2-chloro-5-nitronicotinic acid.[4]
Route 1: Fischer Esterification of 2-chloro-5-nitronicotinic acid
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To a solution of 2-chloro-5-nitronicotinic acid (1 equivalent) in a large excess of anhydrous ethanol (e.g., 10-20 equivalents), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
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Heat the mixture to reflux and monitor the reaction progress using TLC. The reaction time can vary from a few hours to overnight.[7]
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Once the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
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Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and remove any unreacted carboxylic acid.[7]
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Route 2: Synthesis of this compound via the Acid Chloride
Step 1: Synthesis of 2-chloro-5-nitronicotinoyl chloride
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Add 2-chloro-5-nitronicotinic acid (1 equivalent) to an excess of thionyl chloride (e.g., 5-10 equivalents).[4]
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Add a catalytic amount of DMF (a few drops).
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Heat the mixture to reflux for 1-3 hours, or until the evolution of gas ceases.[4]
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Remove the excess thionyl chloride by distillation, possibly with the aid of a co-solvent like toluene to azeotropically remove the last traces. The resulting 2-chloro-5-nitronicotinoyl chloride is often used in the next step without further purification.
Step 2: Esterification of 2-chloro-5-nitronicotinoyl chloride
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Dissolve the crude 2-chloro-5-nitronicotinoyl chloride in a dry, inert solvent such as dichloromethane or THF.
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Cool the solution in an ice bath.
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Slowly add a solution of anhydrous ethanol (1.1-1.5 equivalents) and a non-nucleophilic base like triethylamine or pyridine (1.1-1.5 equivalents) in the same solvent.
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Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC.
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After the reaction is complete, wash the mixture with water, a dilute acid solution (e.g., 1M HCl) to remove the base, and then with a saturated sodium bicarbonate solution.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound
| Parameter | Fischer Esterification | Acid Chloride Route |
| Starting Material | 2-chloro-5-nitronicotinic acid | 2-chloro-5-nitronicotinic acid |
| Reagents | Ethanol (large excess), H₂SO₄ (cat.) | 1. Thionyl chloride, DMF (cat.) 2. Ethanol, Triethylamine |
| Temperature | Reflux (approx. 78°C) | 1. Reflux (approx. 76°C) 2. 0°C to room temperature |
| Reaction Time | Several hours to overnight | 1. 1-3 hours 2. 1-4 hours |
| Number of Steps | 1 | 2 |
| Work-up | Basic wash to remove acid | Aqueous washes |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 4. Page loading... [wap.guidechem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Preventing byproduct formation in the chlorination of ethyl 5-nitronicotinate.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chlorination of ethyl 5-nitronicotinate. The primary goal of this reaction is the synthesis of ethyl 2-chloro-5-nitronicotinate, a key intermediate in the production of various pharmaceuticals. This guide focuses on preventing the formation of common byproducts to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most prevalent and direct precursor for the synthesis of this compound is ethyl 2-hydroxy-5-nitronicotinate. The chlorination reaction involves the conversion of the hydroxyl group at the 2-position of the pyridine ring into a chloro group.
Q2: Which chlorinating agents are typically used for this transformation?
Phosphorus oxychloride (POCl₃) is the most commonly employed chlorinating agent for converting 2-hydroxypyridines to 2-chloropyridines. Thionyl chloride (SOCl₂) can also be used, sometimes in combination with a catalytic amount of a tertiary amine or dimethylformamide (DMF).
Q3: What are the potential major byproducts in the chlorination of ethyl 5-nitronicotinate?
The primary byproduct of concern is the dichlorinated species, particularly ethyl 4,6-dichloro-5-nitronicotinate. The formation of this and other polychlorinated derivatives can occur under harsh reaction conditions. Incomplete reaction can also leave unreacted starting material, ethyl 2-hydroxy-5-nitronicotinate, as a significant impurity.
Q4: How do the nitro and ester functional groups influence the chlorination reaction?
Both the nitro (-NO₂) group and the ethyl ester (-COOEt) group are electron-withdrawing, which deactivates the pyridine ring towards electrophilic substitution. This deactivation makes the initial chlorination of the hydroxypyridine challenging and can necessitate forcing conditions, which in turn can lead to over-chlorination. The positions ortho and para to the nitrogen atom (positions 2, 4, and 6) are the most susceptible to nucleophilic substitution, which is the mechanism for the conversion of the hydroxy group. However, under forcing conditions, electrophilic chlorination at other positions on the ring can occur.
Troubleshooting Guide
This guide addresses common issues encountered during the chlorination of ethyl 5-nitronicotinate and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired this compound | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Degradation of starting material or product: Reaction temperature is too high, or the reaction time is too long. 3. Suboptimal stoichiometry of the chlorinating agent: Too little POCl₃ may lead to an incomplete reaction, while a large excess can promote byproduct formation. | 1. Optimize reaction conditions: Gradually increase the reaction time and/or temperature while monitoring the reaction progress by TLC or GC-MS. 2. Controlled heating: Use an oil bath and a temperature controller to maintain a stable reaction temperature. Avoid localized overheating. 3. Stoichiometry adjustment: Start with a modest excess of POCl₃ (e.g., 2-3 equivalents) and adjust based on the reaction outcome. |
| Formation of dichlorinated byproducts (e.g., ethyl 4,6-dichloro-5-nitronicotinate) | 1. Excessively harsh reaction conditions: High temperatures and prolonged reaction times can lead to further chlorination of the desired product. 2. Large excess of the chlorinating agent: A high concentration of POCl₃ can drive the reaction towards polychlorination. | 1. Reduce reaction temperature and time: Employ the minimum temperature and time necessary for the complete consumption of the starting material. 2. Use a smaller excess of POCl₃: A solvent-free reaction with a near-equimolar amount of POCl₃ at a high temperature in a sealed reactor has been shown to be effective for similar systems and can minimize over-chlorination.[1][2] |
| Presence of unreacted starting material (ethyl 2-hydroxy-5-nitronicotinate) in the final product | 1. Insufficient amount of chlorinating agent. 2. Reaction time is too short or the temperature is too low. 3. Poor mixing of the reaction mixture. | 1. Increase the equivalents of POCl₃ slightly. 2. Gradually increase the reaction time or temperature. 3. Ensure efficient stirring throughout the reaction. |
| Dark-colored reaction mixture or product | 1. Decomposition of the starting material or product at high temperatures. 2. Presence of impurities in the starting material or reagents. | 1. Lower the reaction temperature. 2. Use purified starting materials and freshly distilled POCl₃. 3. Purify the crude product by column chromatography or recrystallization. |
Experimental Protocols
General Protocol for the Chlorination of Ethyl 2-hydroxy-5-nitronicotinate using Phosphorus Oxychloride
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
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Ethyl 2-hydroxy-5-nitronicotinate
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Phosphorus oxychloride (POCl₃), freshly distilled
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Pyridine (optional, as a base)
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Dichloromethane (for extraction)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
-
Hexane and ethyl acetate (for chromatography)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 2-hydroxy-5-nitronicotinate (1 equivalent) and phosphorus oxychloride (2-5 equivalents).
-
Optionally, a catalytic amount of dimethylformamide or a stoichiometric amount of pyridine can be added.
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Heat the reaction mixture to reflux (typically 100-110 °C) and monitor the reaction progress by TLC.
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Once the starting material is consumed, cool the reaction mixture to room temperature.
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Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
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Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
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Extract the aqueous layer with dichloromethane (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.
Reaction Workflow and Troubleshooting Logic
The following diagrams illustrate the general experimental workflow and a logical approach to troubleshooting common issues.
References
Challenges in the scale-up of Ethyl 2-chloro-5-nitronicotinate production.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up production of Ethyl 2-chloro-5-nitronicotinate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthesis route for this compound at an industrial scale?
The most prevalent and economically viable synthesis route is a two-step process. It begins with the nitration of a suitable precursor, such as 2-hydroxynicotinic acid, to form 2-chloro-5-nitronicotinic acid.[1][2] This intermediate is then esterified using ethanol in the presence of an acid catalyst to yield the final product, this compound.[3][4]
Q2: What are the critical process parameters to control during the nitration of the pyridine ring?
The nitration step is highly exothermic and requires strict control over several parameters to ensure safety, regioselectivity, and high yield. The most critical parameters are:
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Temperature: Maintaining a low and consistent temperature (e.g., 35-50°C) is crucial to prevent runaway reactions and the formation of unwanted dinitro byproducts or other isomers.[1]
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Rate of Addition: The nitrating agent (a mixture of nitric and sulfuric acid) must be added slowly and controllably to manage the reaction exotherm.
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Agitation: Efficient stirring is necessary to ensure uniform heat distribution and reactant mixing, preventing localized hot spots.
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Acid Concentration: The ratio and concentration of sulfuric acid to nitric acid are vital for controlling the nitrating species' reactivity.
Q3: How can the yield of the Fischer esterification step be maximized during scale-up?
Fischer esterification is an equilibrium-limited reaction.[5] To maximize the yield of this compound, the equilibrium must be shifted towards the product side. Common industrial strategies include:
-
Using Excess Reagent: Employing a large excess of ethanol can drive the reaction forward.[5]
-
Water Removal: Continuously removing the water byproduct as it forms is a highly effective method. This is often achieved through azeotropic distillation using a Dean-Stark apparatus.[5]
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Catalyst Choice: While concentrated sulfuric acid is common, other catalysts like p-toluenesulfonic acid or solid acid catalysts (e.g., Nafion-H, zeolites) can be used to minimize side reactions and simplify work-up.[6]
Q4: What are the common impurities found in crude this compound and how can they be removed?
Common impurities may include:
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Unreacted 2-chloro-5-nitronicotinic acid.
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Isomeric byproducts, such as 2-chloro-3-nitronicotinic acid derivatives, formed during the nitration step.[7]
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Byproducts from side reactions during esterification, such as charring from the use of strong acids.[4]
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Residual solvents and water.
Purification is typically achieved through recrystallization from a suitable solvent system, such as ethanol/water or acetone/water mixtures.[7] The choice of solvent and crystallization conditions are critical for achieving high purity and yield.
Q5: What are the primary safety concerns when scaling up this process?
The primary safety concerns involve the handling of hazardous materials and managing reaction conditions:
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Corrosive Acids: The process uses concentrated sulfuric and nitric acids, which are highly corrosive and require appropriate personal protective equipment (PPE) and handling procedures.
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Exothermic Reaction: The nitration step is highly exothermic and has the potential for a thermal runaway if not properly controlled.[8] Robust temperature monitoring and cooling systems are essential.
-
Toxic Chemicals: Some reagents and intermediates can be toxic if inhaled or in contact with skin.[9] Operations should be conducted in well-ventilated areas or closed systems.
-
Waste Disposal: The process generates acidic waste streams that must be neutralized and disposed of in accordance with environmental regulations.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Nitration Step | 1. Incomplete reaction. 2. Suboptimal temperature control. 3. Loss of product during work-up and isolation. | 1. Increase reaction time or slowly increase temperature towards the end of the reaction. 2. Ensure the cooling system is adequate for the scale; verify the rate of addition of the nitrating mixture is not too fast. 3. Optimize the precipitation process by adjusting the temperature and rate of addition to ice water; check filter porosity. |
| Formation of Isomers During Nitration | 1. Reaction temperature is too high. 2. Incorrect ratio of nitrating acids. | 1. Lower the reaction temperature and maintain it within the specified range (e.g., 35-50°C).[1] 2. Carefully verify the composition of the nitrating mixture before addition. |
| Incomplete Esterification | 1. Insufficient catalyst or catalyst deactivation. 2. Water byproduct not effectively removed, shifting equilibrium backward. 3. Reaction time is too short. | 1. Check the concentration and amount of acid catalyst. 2. Use a Dean-Stark trap or another method for azeotropic water removal; ensure the large excess of ethanol is used.[4][5] 3. Monitor the reaction by TLC or HPLC and continue until the starting material is consumed. |
| Product Oiling Out or Difficult to Crystallize | 1. Presence of significant impurities depressing the melting point. 2. Inappropriate crystallization solvent or cooling rate. | 1. Purify the crude material first (e.g., by column chromatography on a small scale or washing) to remove major impurities. 2. Perform solvent screening to find an optimal system; employ a slower, more controlled cooling profile and consider seeding the solution. |
| Final Product Fails Purity Specification | 1. Inefficient recrystallization. 2. Trapped solvent or moisture in the crystals. | 1. Perform a second recrystallization; consider using a different solvent system. Ensure the final product is thoroughly washed with a cold, non-solubilizing solvent. 2. Dry the product under vacuum at an appropriate temperature for an extended period to remove residual volatiles. |
Experimental Protocols
Protocol 1: Synthesis of 2-chloro-5-nitronicotinic acid [1]
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In a reactor equipped with overhead stirring, a temperature probe, and an addition funnel, carefully charge concentrated sulfuric acid (H₂SO₄).
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Cool the sulfuric acid to 0-5°C in an ice bath.
-
Slowly add 2-hydroxynicotinic acid to the stirred sulfuric acid, ensuring the temperature does not exceed 10°C.
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Once the addition is complete, slowly add fuming nitric acid via the addition funnel, maintaining the temperature between 35-40°C.
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After the addition of nitric acid, stir the mixture at 50°C for 4 hours.
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Cool the reaction mixture to room temperature.
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In a separate vessel, prepare a mixture of crushed ice and water.
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Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring to precipitate the product.
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Filter the resulting solid, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 2-chloro-5-nitronicotinic acid.
Protocol 2: Esterification to this compound [3][4]
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Charge a reactor equipped with a reflux condenser and a Dean-Stark trap with 2-chloro-5-nitronicotinic acid and a large excess of ethanol.
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Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).
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Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with ethanol.
-
Continue the reflux until no more water is collected or reaction monitoring (TLC/HPLC) shows complete consumption of the starting acid.
-
Cool the reaction mixture to room temperature.
-
Neutralize the excess acid by carefully adding a base (e.g., sodium bicarbonate solution).
-
Reduce the volume of the mixture by removing excess ethanol under reduced pressure.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to obtain the crude product.
-
Purify the crude product by recrystallization.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for scale-up challenges.
Caption: Relationship between process parameters and product quality.
References
- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. lobachemie.com [lobachemie.com]
Identifying and removing impurities from Ethyl 2-chloro-5-nitronicotinate.
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl 2-chloro-5-nitronicotinate. It focuses on identifying and removing common impurities that may arise during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: Common impurities can originate from starting materials, side reactions, or residual solvents. The most likely impurities include the unreacted starting acid (2-chloro-5-nitronicotinic acid), isomeric byproducts, and residual solvents from synthesis and purification steps.
Q2: My final product has a lower than expected melting point and appears discolored. What could be the cause?
A2: A depressed melting point and discoloration are classic signs of impurities. The discoloration, often a yellow or brownish tint, can be due to residual nitrating agents or aromatic impurities. An inaccurate melting point suggests the presence of other compounds disrupting the crystal lattice of the pure substance.
Q3: Which analytical techniques are best for identifying and quantifying impurities in my sample?
A3: A combination of chromatographic and spectroscopic methods is recommended. High-Performance Liquid Chromatography (HPLC) is excellent for separating and quantifying non-volatile impurities.[1] Gas Chromatography (GC) is suitable for identifying residual solvents and other volatile impurities.[1][2] For structural elucidation of unknown impurities, techniques like Mass Spectrometry (MS) coupled with LC or GC (LC-MS, GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[3][4]
Q4: What is the most effective method for purifying crude this compound?
A4: For most common impurities, recrystallization is a highly effective and straightforward purification method.[5] Column chromatography can also be employed for separating impurities with different polarities from the main compound. The choice between these methods depends on the nature and quantity of the impurities.
Troubleshooting Guide
Issue 1: Low Purity Detected by HPLC/GC Analysis
-
Possible Cause 1: Incomplete Reaction.
-
Identification: A significant peak corresponding to the starting material (e.g., 2-chloro-5-nitronicotinic acid) is observed in the chromatogram.
-
Solution: Re-run the esterification reaction, ensuring appropriate stoichiometry of reagents and sufficient reaction time. Drive the equilibrium towards the product by removing water as it forms.
-
-
Possible Cause 2: Presence of Side-Products.
-
Identification: Multiple unexpected peaks appear in the chromatogram.
-
Solution: Purify the product using column chromatography to separate the desired ester from the side-products. Select a solvent system that provides good separation between the product and impurities on a TLC plate before scaling up to a column.
-
-
Possible Cause 3: Residual Solvents.
-
Identification: Broad peaks, often at early retention times, are seen in the GC analysis.
-
Solution: Dry the product under a high vacuum for an extended period. If the solvent is high-boiling (like DMF), an aqueous wash of the crude product (if soluble in an organic solvent) can help remove it before final drying.
-
Issue 2: Product Fails to Crystallize or Oils Out During Recrystallization
-
Possible Cause 1: Incorrect Recrystallization Solvent.
-
Identification: The compound either remains fully dissolved even at low temperatures or precipitates as an oil instead of forming crystals.
-
Solution: Perform a systematic solvent screen. The ideal solvent should dissolve the compound when hot but have low solubility when cold. Common choices for compounds like this include ethanol, isopropanol, or mixed solvent systems like ethanol/water or ethyl acetate/hexane.
-
-
Possible Cause 2: High Impurity Load.
-
Identification: The product oils out despite using a suitable solvent. This happens because the high concentration of impurities interferes with crystal lattice formation.
-
Solution: First, attempt to remove the bulk of the impurities using a different method, such as column chromatography. Then, perform recrystallization on the partially purified material.
-
Data Presentation
Table 1: Potential Impurities in this compound Synthesis
| Impurity Name | Potential Source | Recommended Analytical Technique |
| 2-chloro-5-nitronicotinic acid | Incomplete esterification of the starting acid. | HPLC, LC-MS |
| 2-hydroxy-5-nitronicotinic acid | Incomplete chlorination during the synthesis of the starting acid.[5] | HPLC, LC-MS |
| Isomeric Byproducts | Non-specific nitration or chlorination reactions. | HPLC, GC-MS, NMR |
| Residual Solvents (e.g., Ethanol, Ethyl Acetate, Hexane) | Carryover from reaction or purification steps. | GC |
| Dichlorinated Nicotinic Acid Esters | Over-chlorination during the synthesis of the precursor acid. | GC-MS, LC-MS |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent (e.g., ethanol) at its boiling point. Allow the solution to cool slowly to room temperature, then in an ice bath. A good solvent will result in the formation of solid crystals.
-
Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add the chosen recrystallization solvent in portions while heating the mixture on a hot plate with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by suction filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under a vacuum to remove all traces of the solvent.
Protocol 2: Impurity Profiling by HPLC
-
Sample Preparation: Accurately weigh and dissolve a known amount of the this compound sample in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.
-
Standard Preparation: Prepare a standard solution of a reference sample of this compound at the same concentration.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample and standard solutions. Identify the main peak corresponding to this compound. Any other peaks are potential impurities. The area of each impurity peak can be used to estimate its relative concentration.
Visualizations
Caption: Workflow for impurity identification and purification.
Caption: Troubleshooting low product purity.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. 151322-83-7|this compound|BLD Pharm [bldpharm.com]
- 4. HILIC-MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
Stability issues of Ethyl 2-chloro-5-nitronicotinate under reaction conditions.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ethyl 2-chloro-5-nitronicotinate under various reaction conditions.
Section 1: Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound, offering potential causes and solutions to mitigate stability problems and ensure reaction success.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Decomposition of Starting Material: this compound is susceptible to degradation, especially under harsh reaction conditions. | - Temperature Control: Maintain the reaction at the lowest effective temperature. Consider running initial trials at a lower temperature and gradually increasing if the reaction is too slow. - pH Control: Avoid strongly acidic or basic conditions. The use of a non-nucleophilic base or careful pH monitoring is recommended. - Reaction Time: Minimize reaction time where possible. Monitor the reaction progress closely using techniques like TLC or LC-MS to determine the optimal endpoint and avoid prolonged exposure to destabilizing conditions. |
| Hydrolysis of the Ester: The ethyl ester group is prone to hydrolysis, particularly in the presence of water and acid or base catalysts. | - Anhydrous Conditions: Use anhydrous solvents and reagents to minimize water content. Dry solvents using appropriate methods (e.g., molecular sieves, distillation). - Aprotic Solvents: Whenever possible, use aprotic solvents to reduce the likelihood of proton-mediated hydrolysis. | |
| Side Reactions with Nucleophiles: The chloro group is a primary site for nucleophilic attack, but other positions on the pyridine ring can also react, especially under forcing conditions. | - Controlled Addition: Add the nucleophile slowly and at a controlled temperature to minimize side reactions. - Choice of Nucleophile: Select a nucleophile with appropriate reactivity to favor the desired substitution over competing reactions. | |
| Formation of Impurities | Hydrolysis Product: The presence of 2-chloro-5-nitronicotinic acid as a significant impurity indicates ester hydrolysis. | - Work-up Procedure: During the work-up, use a mild aqueous base (e.g., saturated sodium bicarbonate solution) for neutralization and quickly extract the product into an organic solvent to minimize contact time with the aqueous phase. |
| Unidentified Byproducts: Complex reaction mixtures may result from thermal degradation or multiple side reactions. | - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially at elevated temperatures. - Purification of Starting Material: Ensure the purity of this compound before use, as impurities can catalyze decomposition. | |
| Reaction Fails to Go to Completion | Deactivation of Reagents: The starting material or other reagents may degrade over the course of the reaction. | - Staged Addition: Consider adding sensitive reagents in portions throughout the reaction to maintain a sufficient concentration of active species. - Reagent Purity: Verify the purity and activity of all reagents before starting the experiment. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: The primary stability concerns are its susceptibility to nucleophilic attack, hydrolysis of the ethyl ester, and thermal decomposition. The pyridine ring is electron-deficient due to the nitrogen atom and the strongly electron-withdrawing nitro group, making the chloro-substituent a good leaving group for nucleophilic aromatic substitution (SNAr) reactions.[1][2] This inherent reactivity can also lead to degradation if not properly controlled.
Q2: Under what pH conditions is this compound most stable?
Q3: What is the recommended storage condition for this compound?
A3: It is recommended to store this compound at room temperature in a tightly sealed container, protected from moisture and light.[5]
Q4: Can this compound undergo thermal decomposition?
A4: Yes, nitroaromatic compounds can undergo thermal decomposition, which can be energetic and potentially hazardous.[6][7] While the specific decomposition temperature for this compound is not documented in the provided search results, it is advisable to use the lowest possible temperature for reactions and to handle the compound with care, especially when heating. Thermal decomposition may produce toxic gases such as carbon oxides, nitrogen oxides, and hydrogen chloride gas.[3]
Q5: What are the expected side products in a nucleophilic substitution reaction?
A5: The most common side product is the hydrolysis product, 2-chloro-5-nitronicotinic acid, formed from the reaction of the ester with water. Depending on the reaction conditions and the nucleophile used, other side products from attack at different positions on the pyridine ring or from decomposition of the starting material may also be observed.
Section 3: Experimental Protocols
Protocol 3.1: General Procedure for Nucleophilic Aromatic Substitution
This protocol provides a general guideline for performing a nucleophilic substitution reaction with this compound while minimizing degradation.
Materials:
-
This compound
-
Nucleophile (e.g., an amine or alcohol)
-
Anhydrous aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)
-
A non-nucleophilic base (e.g., K₂CO₃ or Et₃N), if required
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis, dried in an oven.
Procedure:
-
Set up a reaction vessel equipped with a magnetic stirrer, a thermometer, and an inlet for inert gas.
-
Charge the vessel with this compound and the anhydrous solvent under an inert atmosphere.
-
If a base is required, add it to the mixture and stir.
-
Cool the mixture to the desired reaction temperature (e.g., 0 °C or room temperature) before adding the nucleophile.
-
Dissolve the nucleophile in the anhydrous solvent and add it dropwise to the reaction mixture over a period of 15-30 minutes.
-
Maintain the reaction temperature and monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding cold water or a saturated aqueous solution of a mild salt (e.g., NH₄Cl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Protocol 3.2: Monitoring Reaction Progress and Degradation by HPLC
Objective: To monitor the consumption of this compound and the formation of the desired product and potential degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column.
Mobile Phase (Isocratic):
-
A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid. The exact ratio may need to be optimized depending on the polarity of the product.
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
At regular intervals during the reaction, withdraw a small aliquot of the reaction mixture.
-
Quench the aliquot immediately in a known volume of mobile phase to stop the reaction.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject a small volume (e.g., 10 µL) into the HPLC system.
-
Monitor the chromatogram at a suitable wavelength (e.g., 254 nm).
-
Quantify the peak areas of the starting material, product, and any significant byproducts to determine the reaction profile and assess stability.
Section 4: Visualizations
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues when working with this compound.
References
Alternative catalysts for the synthesis of Ethyl 2-chloro-5-nitronicotinate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-chloro-5-nitronicotinate. The focus is on the application of alternative catalysts to overcome common challenges encountered with traditional synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in the synthesis of this compound?
A1: Researchers often face challenges such as harsh reaction conditions, low yields, and the formation of unwanted byproducts. The electron-withdrawing nature of the nitrogen atom in the pyridine ring makes it less reactive towards electrophilic aromatic substitution, such as nitration, often requiring aggressive reagents and high temperatures.[1][2] Subsequent chlorination and esterification steps also present their own difficulties, including catalyst poisoning and competing side reactions.
Q2: What are the potential benefits of using alternative catalysts for this synthesis?
A2: Alternative catalysts, such as phase-transfer catalysts (PTCs) or solid acid catalysts, can offer several advantages. These include milder reaction conditions, improved yields, higher selectivity, and easier work-up procedures.[3][4][5] PTCs, for example, can facilitate reactions between reactants in immiscible phases, eliminating the need for expensive and hazardous solvents.[3][5][6]
Q3: Can Phase-Transfer Catalysis (PTC) be applied to the synthesis of this compound?
A3: Yes, Phase-Transfer Catalysis is a highly promising approach. PTCs, such as quaternary ammonium salts, can facilitate the transfer of reactants between an aqueous phase and an organic phase.[6][7] This is particularly useful for the chlorination and esterification steps, where an inorganic reagent needs to react with an organic substrate. This methodology can lead to faster reactions and higher yields.[4][5]
Q4: What types of phase-transfer catalysts are suitable for this synthesis?
A4: Quaternary ammonium salts are the most commonly used PTCs and are commercially available.[6] Examples include tetrabutylammonium bromide (TBAB) and benzyltriethylammonium chloride (TEBAC). The choice of catalyst can depend on the specific reaction conditions and the nature of the reactants.
Q5: Are there any "green" or environmentally friendly catalyst options?
A5: Yes, the use of PTCs is considered a green chemistry approach as it can reduce the reliance on hazardous organic solvents by enabling the use of water.[3][5] Additionally, solid acid catalysts can be a greener alternative to corrosive liquid acids for the esterification step, as they can often be recovered and reused. Biocatalysis, using enzymes, also represents a sustainable but more specialized approach.
Troubleshooting Guides
Issue 1: Low Yield in Phase-Transfer Catalyzed Esterification
| Potential Cause | Troubleshooting Step |
| Inefficient Phase Transfer | - Increase the stirring speed to improve the interfacial area between the aqueous and organic phases.[8][9]- Select a more lipophilic phase-transfer catalyst to enhance the transfer of the carboxylate anion into the organic phase. |
| Catalyst Poisoning | - Ensure all reagents and solvents are free from impurities that could deactivate the catalyst.- Consider using a more robust catalyst, such as a phosphonium salt, if high temperatures are required.[6] |
| Hydrolysis of the Ester Product | - Use a stoichiometric amount of the base to avoid excess hydroxide ions in the aqueous phase, which could hydrolyze the product.- Once the reaction is complete, promptly separate the organic phase from the aqueous phase. |
| Sub-optimal Reaction Temperature | - Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to catalyst degradation and side reactions.[9][10] |
Issue 2: Poor Selectivity and Byproduct Formation in Nitration
| Potential Cause | Troubleshooting Step |
| Over-nitration (Formation of Dinitro- species) | - Carefully control the stoichiometry of the nitrating agent. Use a minimal excess.[1]- Add the nitrating agent slowly and at a low temperature to maintain a low concentration of the active nitrating species.[1] |
| Formation of Isomeric Byproducts | - The nitration of pyridine typically yields the 3-nitro isomer due to the deactivating effect of the nitrogen atom.[2] For alternative isomers, a different synthetic strategy might be necessary.- Consider protecting/directing groups if a different isomer is desired. |
| Harsh Reaction Conditions Leading to Decomposition | - Explore milder nitrating agents. While traditional methods use strong acids, alternative reagents might offer better control.- Optimize the reaction time to maximize the formation of the desired product before significant decomposition occurs.[1] |
Data Presentation: Comparison of Catalytic Systems for Related Esterification Reactions
| Catalyst System | Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| Solid Acid Catalyst (HND230) | Nicotinic Acid | Ethyl Nicotinate | Toluene, Ethanol, 55°C, 4 hours | 97.2 | Patent CN106957262A |
| Sodium Methoxide | Methyl Nicotinate | Menthyl Nicotinate | Toluene, 70-120°C, Vacuum | >83 | Patent WO2017211543A1 |
| Sulfuric Acid (Traditional) | Nicotinic Acid | Methyl Nicotinate | Methanol, Reflux | ~79 | Oriental Journal of Chemistry, 2008, 24(2) |
Experimental Protocols
Protocol 1: Phase-Transfer Catalyzed Synthesis of Ethyl 2-chloronicotinate (Hypothetical)
This protocol is a hypothetical adaptation based on established principles of phase-transfer catalysis for similar reactions.
Materials:
-
2-chloronicotinic acid
-
Ethyl bromide
-
Tetrabutylammonium bromide (TBAB)
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloronicotinic acid (1 equivalent) and tetrabutylammonium bromide (0.1 equivalents) in dichloromethane.
-
In a separate beaker, prepare an aqueous solution of potassium carbonate (2 equivalents).
-
Add the aqueous potassium carbonate solution to the organic solution in the flask.
-
Add ethyl bromide (1.2 equivalents) to the two-phase mixture.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Nitration of Ethyl nicotinate (Adapted from literature)
Materials:
-
Ethyl nicotinate
-
Fuming Nitric Acid
-
Concentrated Sulfuric Acid
Procedure:
-
In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to ethyl nicotinate with stirring.
-
Once the mixture is cool, add fuming nitric acid dropwise while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated solution of sodium carbonate until the pH is approximately 7-8.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify by recrystallization or column chromatography.
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: Logical relationship between challenges and alternative catalytic solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. Discuss the chemistry of pyridine under nitration | Filo [askfilo.com]
- 3. fzgxjckxxb.com [fzgxjckxxb.com]
- 4. crdeepjournal.org [crdeepjournal.org]
- 5. scientificupdate.com [scientificupdate.com]
- 6. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 7. Phase transfer catalyst in organic synthesis [wisdomlib.org]
- 8. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 9. biomedres.us [biomedres.us]
- 10. biomedres.us [biomedres.us]
Technical Support Center: Managing Exothermic Reactions in the Nitration of Ethyl 2-Chloronicotinate
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely and effectively managing the exothermic nitration of ethyl 2-chloronicotinate. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during this sensitive reaction.
Troubleshooting Guide
Uncontrolled exothermic reactions during the nitration of ethyl 2-chloronicotinate can lead to reduced yield, increased impurity profiles, and significant safety hazards. This guide provides a systematic approach to troubleshoot and mitigate common issues.
| Problem | Potential Cause | Recommended Solution |
| Rapid, Uncontrolled Temperature Increase (Runaway Reaction) | 1. Too rapid addition of nitrating agent: The rate of heat generation exceeds the cooling capacity. 2. Inadequate cooling: The cooling bath is not at a sufficiently low temperature or the flask has poor thermal contact. 3. High concentration of reactants: More concentrated reagents can lead to a more vigorous reaction. | 1. Immediate Action: Cease addition of the nitrating agent immediately. Prepare for emergency quenching by pouring the reaction mixture onto a large excess of crushed ice. 2. For Future Experiments: a. Add the nitrating agent dropwise with vigorous stirring to ensure rapid heat dissipation. b. Maintain a larger temperature differential between the reaction mixture and the cooling bath (e.g., use a dry ice/acetone bath). c. Ensure the reaction flask is adequately submerged in the cooling bath. d. Consider diluting the substrate with a suitable inert solvent. |
| Low Yield of Nitrated Product | 1. Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. 2. Decomposition of starting material or product: The harsh acidic conditions can lead to degradation. 3. Product loss during work-up: The nitrated product may be partially soluble in the aqueous phase during extraction. | 1. Monitor reaction progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. 2. Optimize reaction temperature: While low temperatures are crucial for safety, the reaction may require a specific temperature range to proceed efficiently. Consider a carefully controlled, slight increase in temperature after the initial exothermic phase. 3. Careful work-up: Ensure the pH of the aqueous layer is adjusted to minimize the solubility of the product before extraction. Perform multiple extractions with a suitable organic solvent. |
| Formation of Multiple Products (e.g., Over-nitration) | 1. Excess of nitrating agent: A large excess of the nitrating agent can promote the introduction of a second nitro group. 2. Elevated reaction temperature: Higher temperatures can favor di-nitration.[1] | 1. Stoichiometric control: Use a minimal excess of the nitrating agent.[1] 2. Temperature control: Maintain a consistently low temperature throughout the reaction.[1] |
| Product Fails to Precipitate Upon Quenching | 1. Sufficient solubility in the quenching medium: The product may be soluble in the acidic aqueous solution after quenching. 2. Low concentration of the product: If the yield is very low, the product may not reach its saturation point to precipitate. | 1. Neutralization: Carefully neutralize the quenched solution with a base (e.g., sodium bicarbonate or sodium carbonate solution) to decrease the solubility of the nitrated product. 2. Extraction: Perform an extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to isolate the product. |
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of ethyl 2-chloronicotinate so exothermic?
A1: The nitration of aromatic compounds, including substituted pyridines, is a highly exothermic process. This is due to the reaction between the organic substrate and the powerful nitrating agent, which is typically a mixture of concentrated nitric acid and sulfuric acid. The formation of the reactive electrophile, the nitronium ion (NO₂⁺), and its subsequent reaction with the aromatic ring release a significant amount of energy as heat.
Q2: What are the primary safety concerns when performing this nitration?
A2: The primary safety concern is the potential for a thermal runaway reaction, which is a rapid, uncontrolled increase in temperature that can lead to a violent reaction, pressure buildup, and the release of toxic gases like nitrogen oxides.[2] Additionally, the reagents used, concentrated nitric and sulfuric acids, are highly corrosive and require careful handling in a fume hood with appropriate personal protective equipment (PPE).
Q3: How do the substituents on the pyridine ring of ethyl 2-chloronicotinate affect the nitration reaction?
A3: The pyridine ring is inherently less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom. The chloro and ethyl carboxylate groups on ethyl 2-chloronicotinate are also electron-withdrawing, further deactivating the ring and making nitration more challenging than for an unsubstituted pyridine. This deactivation often necessitates harsher reaction conditions, which in turn increases the risk of an uncontrolled exothermic reaction and potential side reactions.
Q4: What is the role of sulfuric acid in the nitrating mixture?
A4: Sulfuric acid serves two crucial roles in the nitration reaction. Firstly, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly reactive nitronium ion (NO₂⁺). Secondly, it acts as a dehydrating agent, sequestering the water molecules produced during the reaction. This is important because the presence of water can inhibit the reaction by reacting with the nitronium ion.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the nitration of ethyl 2-chloronicotinate can be effectively monitored using analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By taking small aliquots from the reaction mixture at different time intervals, you can observe the consumption of the starting material and the formation of the product, allowing you to determine the optimal reaction time and quench the reaction accordingly.
Experimental Protocol: Nitration of Ethyl 2-Chloronicotinate
This protocol provides a general methodology for the nitration of ethyl 2-chloronicotinate. Note: This is a highly exothermic and potentially hazardous reaction. It must be performed in a chemical fume hood with appropriate safety precautions. The quantities and conditions provided are illustrative and may require optimization.
Materials:
-
Ethyl 2-chloronicotinate
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%) or Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Thermometer
-
Ice-salt bath or dry ice-acetone bath
-
Separatory funnel
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add ethyl 2-chloronicotinate. Cool the flask to 0°C or lower using an ice-salt or dry ice-acetone bath.
-
Preparation of Nitrating Mixture: In a separate beaker, cool concentrated sulfuric acid in an ice bath. Slowly and carefully add the fuming nitric acid to the sulfuric acid with stirring. Allow the mixture to cool back to the bath temperature.
-
Addition of Nitrating Agent: Slowly add the prepared nitrating mixture dropwise to the cooled and stirred solution of ethyl 2-chloronicotinate via the dropping funnel. Maintain the internal reaction temperature below 5°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at the low temperature. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Quenching: Carefully and slowly pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. This step is also exothermic and should be done cautiously.
-
Work-up:
-
Allow the ice to melt completely.
-
Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be further purified by column chromatography or recrystallization as needed.
Visualizations
Caption: Workflow for managing exothermic nitration reactions.
Caption: Troubleshooting logic for low yield in nitration.
References
Validation & Comparative
A Comparative Guide to the Analytical Characterization of Ethyl 2-chloro-5-nitronicotinate
This guide provides a comparative overview of key analytical methods for the characterization of Ethyl 2-chloro-5-nitronicotinate, a significant building block in pharmaceutical and chemical synthesis. The following sections detail experimental protocols and expected data for various spectroscopic and chromatographic techniques, offering researchers, scientists, and drug development professionals a comprehensive resource for quality control and characterization. While direct experimental data for this compound is not widely published, this guide leverages data from closely related compounds and predictive models to provide a robust analytical framework.
Spectroscopic Methods
Spectroscopic techniques are fundamental for elucidating the molecular structure and functional groups of this compound.
NMR spectroscopy is a powerful tool for confirming the chemical structure by analyzing the magnetic properties of atomic nuclei.
1.1.1. ¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in the molecule.
Experimental Protocol:
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: Chloroform-d (CDCl₃)
-
Standard: Tetramethylsilane (TMS) at 0 ppm
-
Sample Concentration: 5-10 mg/mL
-
Temperature: 25°C
-
Procedure: Dissolve the sample in the deuterated solvent, add TMS as an internal standard, and acquire the spectrum.
Predicted ¹H NMR Data:
Based on the structure of this compound and data from analogous compounds like ethyl nicotinate, the following proton signals are expected[1]:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.4 | Triplet | 3H | -CH₃ (Ethyl group) |
| ~4.4 | Quartet | 2H | -CH₂ (Ethyl group) |
| ~8.4 | Doublet | 1H | H-4 (Pyridine ring) |
| ~9.1 | Doublet | 1H | H-6 (Pyridine ring) |
1.1.2. ¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule.
Experimental Protocol:
-
Instrument: 100 MHz NMR Spectrometer
-
Solvent: Chloroform-d (CDCl₃)
-
Standard: Tetramethylsilane (TMS) at 0 ppm
-
Sample Concentration: 20-50 mg/mL
-
Temperature: 25°C
-
Procedure: Dissolve the sample in the deuterated solvent and acquire the spectrum with proton decoupling.
Predicted ¹³C NMR Data:
The expected chemical shifts for the carbon atoms are predicted based on data from similar structures like 2-chloro-5-nitropyridine and ethyl nicotinate[1][2]:
| Chemical Shift (δ, ppm) | Assignment |
| ~14 | -CH₃ (Ethyl group) |
| ~63 | -CH₂ (Ethyl group) |
| ~124 | C-3 (Pyridine ring) |
| ~135 | C-4 (Pyridine ring) |
| ~142 | C-5 (Pyridine ring) |
| ~150 | C-2 (Pyridine ring) |
| ~153 | C-6 (Pyridine ring) |
| ~163 | C=O (Ester carbonyl) |
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.
Experimental Protocol:
-
Instrument: Fourier-Transform Infrared (FTIR) Spectrometer
-
Sample Preparation: A thin film of the liquid sample on a KBr plate or a KBr pellet for a solid sample.
-
Range: 4000-400 cm⁻¹
-
Procedure: Acquire a background spectrum of the empty sample holder and then the spectrum of the sample.
Expected IR Absorption Bands:
Key functional groups in this compound will produce characteristic peaks. Data for ethyl nicotinate provides a good reference[3][4]:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretch (Aromatic) |
| ~2980-2850 | Medium | C-H stretch (Aliphatic - ethyl group) |
| ~1730 | Strong | C=O stretch (Ester) |
| ~1590, ~1470 | Medium | C=C and C=N stretch (Pyridine ring) |
| ~1530, ~1350 | Strong | N-O asymmetric and symmetric stretch (Nitro group) |
| ~1250 | Strong | C-O stretch (Ester) |
| ~750 | Strong | C-Cl stretch |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.
Experimental Protocol:
-
Instrument: Mass Spectrometer with Electrospray Ionization (ESI) or Electron Impact (EI) source.
-
Mode: Positive ion mode is typically used.
-
Procedure: Introduce the sample into the ion source. For ESI, the sample is dissolved in a suitable solvent (e.g., methanol/water). For EI, the sample is vaporized.
Predicted Mass Spectrometry Data:
The molecular weight of this compound is 230.61 g/mol . PubChem provides predicted m/z values for various adducts in ESI-MS[5].
| Adduct | Predicted m/z |
| [M+H]⁺ | 231.01671 |
| [M+Na]⁺ | 252.99865 |
| [M+NH₄]⁺ | 248.04325 |
| [M+K]⁺ | 268.97259 |
Under Electron Impact (EI) ionization, fragmentation is expected. Key fragmentation pathways for related nitroaromatic and ester compounds suggest the following potential fragments[6][7][8]:
-
Loss of the ethoxy group (-OCH₂CH₃): [M - 45]⁺
-
Loss of the ethyl group (-CH₂CH₃): [M - 29]⁺
-
Loss of the nitro group (-NO₂): [M - 46]⁺
-
Decarbonylation of the ester: [M - 28]⁺
Chromatographic Methods
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from impurities.
HPLC is a primary method for determining the purity of non-volatile and thermally labile compounds.
Experimental Protocol: A general reversed-phase HPLC method can be adapted for the analysis of pyridine carboxylic acid esters[9][10][11].
-
Instrument: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Procedure: Dissolve a small amount of the sample in the mobile phase, filter, and inject into the HPLC system.
Expected Results: A pure sample of this compound should yield a single major peak. The retention time will depend on the specific HPLC conditions. Purity is calculated based on the area percentage of the main peak.
Visualizations of Analytical Workflows
The following diagrams illustrate the logical flow of the analytical procedures described.
Caption: Workflow for the comprehensive analytical characterization of the compound.
This guide provides a foundational set of analytical methods and expected results for the characterization of this compound. Researchers should note that the predicted data serves as a reference, and actual experimental results may vary slightly. Optimization of the described protocols may be necessary to meet specific analytical requirements.
References
- 1. Ethyl Nicotinate | C8H9NO2 | CID 69188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. Ethyl nicotinate(614-18-6) IR Spectrum [chemicalbook.com]
- 4. Ethyl nicotinate [webbook.nist.gov]
- 5. PubChemLite - this compound (C8H7ClN2O4) [pubchemlite.lcsb.uni.lu]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 11. helixchrom.com [helixchrom.com]
A Comparative Analysis of the 1H and 13C NMR Spectra of Ethyl 2-chloro-5-nitronicotinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of Ethyl 2-chloro-5-nitronicotinate, a key building block in medicinal chemistry. Due to the limited availability of experimentally acquired spectra in public domains, this comparison incorporates predicted data based on established spectroscopic principles, alongside experimental data for the structurally related compound, Ethyl nicotinate. This guide serves as a valuable resource for the structural elucidation and quality control of this important synthetic intermediate.
1H and 13C NMR Spectral Data Comparison
The following table summarizes the predicted 1H and 13C NMR data for this compound and compares it with the experimental data for Ethyl nicotinate. The predicted values are estimated based on the influence of the chloro and nitro substituents on the nicotinic acid scaffold.
| Compound | Position | 1H Chemical Shift (δ, ppm) | 1H Multiplicity | 1H Coupling Constant (J, Hz) | 13C Chemical Shift (δ, ppm) |
| This compound (Predicted) | H-4 | ~9.10 | d | ~2.5 | ~145.0 |
| H-6 | ~8.80 | d | ~2.5 | ~152.0 | |
| -OCH2CH3 | ~4.45 | q | ~7.1 | ~63.0 | |
| -OCH2CH3 | ~1.40 | t | ~7.1 | ~14.0 | |
| C-2 | - | - | - | ~150.0 | |
| C-3 | - | - | - | ~125.0 | |
| C-5 | - | - | - | ~140.0 | |
| C=O | - | - | - | ~163.0 | |
| Ethyl nicotinate (Experimental) [1] | H-2 | 9.22 | d | ~1.8 | 153.37 |
| H-4 | 8.28 | dt | ~7.9, 1.8 | 136.93 | |
| H-5 | 7.39 | dd | ~7.9, 4.8 | 123.27 | |
| H-6 | 8.76 | dd | ~4.8, 1.8 | 150.94 | |
| -OCH2CH3 | 4.40 | q | ~7.1 | 61.39 | |
| -OCH2CH3 | 1.40 | t | ~7.1 | 14.29 | |
| C-3 | - | - | - | 126.40 | |
| C=O | - | - | - | 165.19 |
Note: Predicted chemical shifts for this compound are estimations and may vary from experimental values. The experimental data for Ethyl nicotinate is sourced from public spectral databases.[1]
Structural and Spectral Correlation of this compound
The following diagram illustrates the structure of this compound and the predicted assignments of its 1H and 13C NMR signals.
Caption: Predicted 1H and 13C NMR assignments for this compound.
Experimental Protocol for NMR Analysis
A standardized protocol for acquiring high-quality 1H and 13C NMR spectra for compounds such as this compound is outlined below.
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent should ensure good solubility and minimize overlapping signals with the analyte.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard to provide a reference signal at 0.00 ppm.
-
Transfer: Transfer the prepared solution into a clean, dry 5 mm NMR tube.
NMR Instrument Parameters
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
1H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 8-16 scans.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
-
13C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the correct absorptive mode and apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
-
Peak Picking and Integration: Identify all significant peaks and integrate their areas for quantitative analysis in the 1H NMR spectrum.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the complete NMR analysis of a novel or known compound.
Caption: Workflow for NMR sample preparation, data acquisition, processing, and analysis.
References
Mass Spectrometry Analysis: A Comparative Guide to Ethyl 2-chloro-5-nitronicotinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometry (MS) data for Ethyl 2-chloro-5-nitronicotinate, a key building block in pharmaceutical synthesis. Due to the limited availability of public experimental mass spectra for this specific compound, this guide presents predicted data based on established fragmentation patterns of structurally related molecules. This information is compared with a close structural analog, Ethyl 2-chloro-5-methylnicotinate, to offer a valuable resource for compound identification and characterization.
Quantitative Data Summary
The following table summarizes the key mass-to-charge (m/z) values for this compound and a comparable alternative, Ethyl 2-chloro-5-methylnicotinate. The data for this compound is predicted based on its chemical structure and known fragmentation behaviors of similar compounds.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | [M+H]⁺ (Predicted m/z) | [M+Na]⁺ (Predicted m/z) | Key Predicted Fragment Ions (m/z) |
| This compound | C₈H₇ClN₂O₄ | 230.0094 | 231.0167 | 253.00 | 202, 185, 157, 129 |
| Ethyl 2-chloro-5-methylnicotinate | C₉H₁₀ClNO₂ | 199.0400 | 200.0473 | 222.03 | Not available |
Predicted Fragmentation Pathway of this compound
The fragmentation of this compound under mass spectrometry is expected to follow characteristic pathways for chloropyridines, nitroaromatics, and ethyl esters. The primary fragmentation events are likely to involve the loss of the ethoxy group, the nitro group, and subsequent cleavages of the pyridine ring.
Caption: Predicted fragmentation of this compound.
Experimental Protocols
A standard protocol for acquiring mass spectrometry data for this compound and similar compounds using Electrospray Ionization (ESI) is detailed below.
Instrumentation:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source.
-
Liquid Chromatography (LC) System: An HPLC or UHPLC system for sample introduction (optional, for mixture analysis).
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulates.
Mass Spectrometry Parameters (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Cone Voltage: 20 - 40 V.
-
Source Temperature: 100 - 150 °C.
-
Desolvation Temperature: 250 - 400 °C.
-
Desolvation Gas Flow: 600 - 800 L/hr.
-
Mass Range: m/z 50 - 500.
-
Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to induce fragmentation and obtain a detailed fragmentation spectrum.
Experimental Workflow
The general workflow for the mass spectrometric analysis of this compound is outlined in the following diagram.
Caption: General workflow for MS analysis.
This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. Researchers can use this information to develop analytical methods, confirm the identity of synthesized compounds, and characterize related structures in complex matrices. The provided experimental protocol offers a starting point for method development, which may require further optimization based on the specific instrumentation and analytical goals.
A Comparative Guide to HPLC and UPLC Methods for Purity Assessment of Ethyl 2-chloro-5-nitronicotinate
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical quality attribute in drug development and manufacturing. Ethyl 2-chloro-5-nitronicotinate, a valuable building block in organic synthesis, requires robust analytical methods to ensure its purity and control potential impurities. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the purity assessment of this compound. The information presented is based on established chromatographic principles and typical performance characteristics, offering a framework for method development and selection.
Executive Summary
Both HPLC and UPLC are powerful liquid chromatography techniques capable of separating and quantifying this compound from its potential impurities. UPLC, a more recent advancement, generally offers significant advantages in terms of speed, resolution, and sensitivity, albeit at a higher initial capital cost.[1][2][3][4][5][6] The choice between HPLC and UPLC will depend on specific laboratory needs, including sample throughput requirements, the complexity of the impurity profile, and budget considerations.
Comparison of HPLC and UPLC Performance
The primary differences between HPLC and UPLC lie in the particle size of the stationary phase and the operating pressures. UPLC utilizes sub-2 µm particles, leading to higher efficiency and faster separations compared to the 3-5 µm particles typically used in HPLC.[1][2][5][6]
| Parameter | HPLC | UPLC | Key Advantages of UPLC |
| Analysis Time | 15 - 30 minutes | 2 - 5 minutes | Higher throughput, faster method development.[1][2][6][7] |
| Resolution | Good | Excellent | Better separation of closely eluting impurities.[1][7] |
| Sensitivity (LOD/LOQ) | Standard | High | Improved detection of trace-level impurities.[1] |
| Solvent Consumption | High | Low | Reduced operating costs and environmental impact.[1][3][7] |
| System Pressure | 1000 - 4000 psi | 6000 - 15000 psi | Enables the use of smaller particles for higher efficiency.[1][5][6] |
| Initial Cost | Lower | Higher | UPLC systems are a larger capital investment.[1] |
| Method Robustness | High | Moderate | HPLC methods can be more transferable between instruments.[2] |
Potential Impurities in this compound
Based on general synthetic routes for related nitropyridine compounds, potential impurities in this compound may include:
-
Starting Materials: 2-hydroxynicotinic acid, ethyl nicotinate.
-
Intermediates: 2-chloro-5-nitronicotinic acid.[8]
-
By-products: Isomeric impurities, over-nitrated or under-nitrated species, and hydrolysis products. For instance, the synthesis of a similar compound, 2-chloro-5-fluoro-nicotinate, involves the removal of a chlorine atom from a dichloro-precursor, suggesting that related chlorinated compounds could be present as impurities.[9]
A suitable analytical method must be able to resolve this compound from these and other potential process-related impurities and degradation products.
Experimental Protocols
The following are proposed starting methods for the purity assessment of this compound by HPLC and UPLC. These methods are based on common practices for the analysis of polar aromatic compounds and pyridine derivatives.[10][11][12][13][14] Optimization will be necessary to achieve the desired separation for a specific sample.
Proposed HPLC Method
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 30% B, 5-20 min: 30-70% B, 20-25 min: 70% B, 25.1-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Acetonitrile/Water (50:50) to a concentration of 1 mg/mL. |
Proposed UPLC Method
| Parameter | Condition |
| Column | C18, 50 mm x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-0.5 min: 30% B, 0.5-3 min: 30-70% B, 3-4 min: 70% B, 4.1-5 min: 30% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm |
| Injection Volume | 1 µL |
| Sample Preparation | Dissolve sample in Acetonitrile/Water (50:50) to a concentration of 1 mg/mL. |
Mandatory Visualization
The following diagrams illustrate the logical workflow for method selection and the experimental workflow for purity assessment.
Caption: Decision tree for selecting between HPLC and UPLC.
Caption: Experimental workflow for purity assessment.
Conclusion
For the purity assessment of this compound, both HPLC and UPLC are suitable techniques. UPLC is the preferred method for high-throughput laboratories and for complex samples requiring high resolution to separate critical impurities.[1][3] Its increased sensitivity is also advantageous for detecting and quantifying trace-level impurities, which is often a requirement in pharmaceutical analysis.[4][15][16][17] However, HPLC remains a robust and cost-effective option for routine quality control where extreme speed and resolution are not the primary drivers.[2] The choice of method should be based on a careful evaluation of the specific analytical needs, available resources, and regulatory requirements. The provided protocols offer a solid starting point for method development, which should be followed by thorough validation to ensure the method is fit for its intended purpose.
References
- 1. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 4. HPLC vs UPLC: Detection Limit and Accuracy Compared [eureka.patsnap.com]
- 5. americanlaboratorytrading.com [americanlaboratorytrading.com]
- 6. What is the Difference Between UPLC and HPLC? [monadlabtech.com]
- 7. niito.kz [niito.kz]
- 8. Page loading... [guidechem.com]
- 9. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. ptfarm.pl [ptfarm.pl]
- 13. helixchrom.com [helixchrom.com]
- 14. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biomedres.us [biomedres.us]
- 16. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of the Reactivity of Ethyl 2-chloro-5-nitronicotinate and Other Halonicotinate Analogs in Nucleophilic Aromatic Substitution
For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical factor in the efficient synthesis of complex molecules. Ethyl 2-halo-5-nitronicotinates are valuable building blocks, and understanding their relative reactivity is paramount for optimizing reaction conditions and achieving desired synthetic outcomes. This guide provides a comprehensive comparison of the reactivity of Ethyl 2-chloro-5-nitronicotinate with its fluoro, bromo, and iodo counterparts in the context of nucleophilic aromatic substitution (SNAr) reactions, supported by established mechanistic principles and a detailed experimental protocol for direct comparison.
The reactivity of 2-halonicotinates is predominantly governed by the principles of nucleophilic aromatic substitution. In these reactions, a nucleophile attacks the electron-deficient pyridine ring, leading to the displacement of the halide. The presence of a strong electron-withdrawing nitro group at the 5-position significantly activates the ring towards nucleophilic attack, making these compounds excellent substrates for SNAr.
The nature of the halogen atom at the 2-position plays a crucial role in determining the reaction rate. Contrary to the trend observed in aliphatic nucleophilic substitutions (SN1 and SN2), the reactivity order for SNAr reactions is generally F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized intermediate known as a Meisenheimer complex. The high electronegativity of the fluorine atom strongly stabilizes this negatively charged intermediate through its inductive effect, thereby lowering the activation energy and accelerating the reaction. For instance, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than that of 2-chloropyridine.[1]
Data Presentation: Relative Reactivity of Ethyl 2-halo-5-nitronicotinates
| Halogen (X) | Compound Name | Expected Relative Rate of SNAr | Rationale |
| F | Ethyl 2-fluoro-5-nitronicotinate | Highest | The high electronegativity of fluorine provides the strongest inductive stabilization of the Meisenheimer intermediate. |
| Cl | This compound | High | Chlorine is less electronegative than fluorine, leading to less stabilization of the intermediate compared to the fluoro analog. |
| Br | Ethyl 2-bromo-5-nitronicotinate | Moderate | Bromine is less electronegative than chlorine, resulting in a slower reaction rate. |
| I | Ethyl 2-iodo-5-nitronicotinate | Lowest | Iodine is the least electronegative of the halogens in this series, offering the least stabilization to the Meisenheimer complex. |
Experimental Protocols
To quantitatively determine the relative reactivities, a series of kinetic experiments can be performed. The following protocol outlines a general method for comparing the reaction rates of Ethyl 2-halo-5-nitronicotinates with a common nucleophile, such as piperidine.
Objective: To determine the second-order rate constants for the reaction of Ethyl 2-halo-5-nitronicotinates (halo = F, Cl, Br, I) with piperidine.
Materials:
-
Ethyl 2-fluoro-5-nitronicotinate
-
This compound
-
Ethyl 2-bromo-5-nitronicotinate
-
Ethyl 2-iodo-5-nitronicotinate
-
Piperidine
-
Anhydrous solvent (e.g., Acetonitrile or Dimethyl Sulfoxide)
-
Internal standard (e.g., dodecane)
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatograph (HPLC)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of each Ethyl 2-halo-5-nitronicotinate (e.g., 0.01 M) in the chosen anhydrous solvent.
-
Prepare a stock solution of piperidine (e.g., 1 M) in the same solvent.
-
-
Kinetic Run (Pseudo-first-order conditions):
-
In a thermostated reaction vessel (e.g., 25 °C), place a known volume of the halonicotinate stock solution and dilute with the solvent to a final concentration of approximately 5 x 10⁻⁵ M.
-
Add a large excess of the piperidine stock solution (e.g., final concentration 0.1 M to 0.5 M) to initiate the reaction. The concentration of piperidine should be at least 10-fold greater than the halonicotinate concentration to ensure pseudo-first-order kinetics.
-
Immediately start monitoring the reaction progress.
-
-
Reaction Monitoring:
-
UV-Vis Spectroscopy: Monitor the appearance of the product at a wavelength where it has a strong absorbance and the reactants have minimal absorbance. Record the absorbance at regular time intervals.
-
HPLC: At specific time points, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding a dilute acid). Analyze the sample by HPLC to determine the concentration of the reactant and/or product. An internal standard should be used for accurate quantification.
-
-
Data Analysis:
-
For each kinetic run, plot the natural logarithm of the reactant concentration (ln[Reactant]) versus time. The slope of this plot will be the negative of the pseudo-first-order rate constant (k_obs).
-
Repeat the experiment with different concentrations of piperidine.
-
Plot the observed rate constants (k_obs) against the concentration of piperidine. The slope of this second plot will be the second-order rate constant (k₂) for the reaction.
-
Compare the second-order rate constants for the four different halonicotinates to determine their relative reactivities.
-
Mandatory Visualization
The following diagrams illustrate the reaction mechanism and a typical experimental workflow.
References
Navigating the Landscape of 2-Chloro-5-Substituted Nicotinates: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, the selection of appropriate building blocks is paramount to the success of their projects. Ethyl 2-chloro-5-nitronicotinate has long been a staple reagent, valued for its utility in introducing a substituted pyridine moiety into a target molecule. However, a range of alternative reagents with varying substituents at the 5-position of the pyridine ring are commercially available. This guide provides a comparative overview of these alternatives, focusing on their application in the widely used Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.
Comparison of Alternative Reagents
The choice of substituent at the 5-position of the ethyl 2-chloronicotinate scaffold can significantly influence the electronic properties of the molecule and, consequently, its reactivity and the properties of the final product. Below is a table summarizing key characteristics of commercially available alternatives to this compound.
| Reagent Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | 5-Position Substituent |
| This compound | 151322-83-7 | C₈H₇ClN₂O₄ | 230.61 | -NO₂ |
| Ethyl 2-chloro-5-cyanonicotinate | 1807277-82-2 | C₉H₇ClN₂O₂ | 210.62 | -CN |
| Ethyl 2-chloro-5-fluoronicotinate | N/A | C₈H₇ClFNO₂ | 203.59 | -F |
| Ethyl 2-chloro-5-ethylnicotinate | 152362-03-3 | C₁₀H₁₂ClNO₂ | 213.66 | -CH₂CH₃ |
Application in Suzuki-Miyaura Cross-Coupling
The 2-chloro-5-substituted nicotinates are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction allows for the formation of a carbon-carbon bond between the pyridine ring and a wide variety of organoboron compounds. The electron-withdrawing or -donating nature of the 5-substituent can modulate the reactivity of the C-Cl bond and influence reaction conditions and yields.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of an ethyl 2-chloro-5-substituted-nicotinate with an arylboronic acid. Researchers should note that optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Ethyl 2-chloro-5-substituted-nicotinate (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add the ethyl 2-chloro-5-substituted-nicotinate, arylboronic acid, palladium(II) acetate, SPhos, and cesium carbonate.[1]
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.[1]
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) via syringe.[1]
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Catalytic Cycle and Workflow
To better understand the underlying mechanism and the experimental process, the following diagrams have been generated.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Conclusion
While this compound remains a valuable and widely used reagent, a variety of alternatives with different 5-position substituents offer chemists a palette of options to fine-tune the properties of their target molecules. The choice of reagent will depend on the specific synthetic goal, including desired electronic properties, downstream reactivity, and the overall synthetic strategy. The provided general protocol for the Suzuki-Miyaura reaction serves as a starting point for the application of these versatile building blocks in the synthesis of complex molecules for pharmaceutical and agrochemical research. Further investigation and comparative studies under specific reaction conditions are encouraged to fully elucidate the performance differences between these valuable reagents.
References
Validation of Ethyl 2-chloro-5-nitronicotinate structure by spectroscopic techniques.
For Immediate Release
This guide provides a comprehensive analysis of the spectroscopic techniques used to validate the structure of Ethyl 2-chloro-5-nitronicotinate. By leveraging comparative data from structurally similar compounds, this document offers a robust framework for the confirmation of the compound's chemical identity, catering to the needs of researchers, scientists, and professionals in drug development.
This compound (C₈H₇ClN₂O₄, Molar Mass: 230.61 g/mol ) is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science.[1][2] Accurate structural elucidation is paramount for its intended applications, ensuring purity and predicting reactivity. This guide outlines the expected outcomes from key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—and provides detailed experimental protocols for obtaining this data.
Structural and Spectroscopic Overview
Data Presentation: Predicted and Comparative Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound, alongside experimental data from its structural analogs for comparative validation.
Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for Analogs
| Compound | Proton | Predicted/Experimental Chemical Shift (δ, ppm) |
| This compound (Predicted) | H-4 | 8.8 - 9.0 (d) |
| H-6 | 9.2 - 9.4 (d) | |
| -OCH₂CH₃ | 4.4 - 4.6 (q) | |
| -OCH₂CH₃ | 1.3 - 1.5 (t) | |
| Ethyl nicotinate (Experimental)[3][4] | H-2, H-4, H-5, H-6 | 9.23 (s), 8.76 (d), 8.28 (d), 7.40 (dd) |
| -OCH₂CH₃ | 4.42 (q) | |
| -OCH₂CH₃ | 1.42 (t) | |
| 2-Chloro-5-nitropyridine (Experimental)[5] | H-3, H-4, H-6 | 8.45 (dd), 9.20 (d), 7.60 (d) |
Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for Analogs
| Compound | Carbon | Predicted/Experimental Chemical Shift (δ, ppm) |
| This compound (Predicted) | C=O | ~164 |
| C-2 | ~152 | |
| C-3 | ~125 | |
| C-4 | ~145 | |
| C-5 | ~140 | |
| C-6 | ~155 | |
| -OCH₂CH₃ | ~62 | |
| -OCH₂CH₃ | ~14 | |
| Ethyl nicotinate (Experimental)[3] | C=O, C-2, C-3, C-4, C-5, C-6, -OCH₂CH₃, -OCH₂CH₃ | 165.2, 153.4, 126.4, 136.9, 123.3, 150.9, 61.4, 14.3 |
| 2-Chloro-5-nitropyridine (Experimental) | C-2, C-3, C-4, C-5, C-6 | 150.1, 124.0, 136.2, 142.1, 145.8 |
Table 3: Predicted FT-IR Data for this compound and Experimental Data for Analogs
| Compound | Functional Group | Predicted/Experimental Wavenumber (cm⁻¹) |
| This compound (Predicted) | C=O (Ester) | 1720 - 1740 |
| NO₂ (Asymmetric stretch) | 1520 - 1560 | |
| NO₂ (Symmetric stretch) | 1340 - 1360 | |
| C-O (Ester) | 1200 - 1300 | |
| C-Cl | 700 - 800 | |
| 2-Chloro-5-nitropyridine (Experimental)[6] | NO₂ stretch | 1530, 1350 |
| C-Cl | 740 | |
| 2-Chloro-5-nitrobenzoic acid (Experimental)[7] | C=O | 1700 |
| NO₂ stretch | 1530, 1350 |
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (Predicted) | Description |
| [M]⁺ | 230/232 | Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern) |
| [M-C₂H₅O]⁺ | 185/187 | Loss of ethoxy radical |
| [M-NO₂]⁺ | 184/186 | Loss of nitro group |
| [C₅H₂ClN(CO)]⁺ | 139/141 | Fragmentation of the pyridine ring |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. A proton-decoupled sequence should be used to obtain singlets for each unique carbon. A larger number of scans will be required due to the lower natural abundance of ¹³C.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FT-IR, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile to a concentration of approximately 1 mg/mL.
-
Data Acquisition (Electron Ionization - EI): Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. Use a standard electron energy of 70 eV. Acquire the mass spectrum over a range of m/z 50-300.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic validation of this compound and the predicted fragmentation pathway in mass spectrometry.
Caption: Workflow for the synthesis, purification, and spectroscopic validation of this compound.
Caption: Predicted major fragmentation pathways for this compound in Electron Ionization Mass Spectrometry.
References
- 1. PubChemLite - this compound (C8H7ClN2O4) [pubchemlite.lcsb.uni.lu]
- 2. calpaclab.com [calpaclab.com]
- 3. Ethyl Nicotinate | C8H9NO2 | CID 69188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl nicotinate(614-18-6) 1H NMR [m.chemicalbook.com]
- 5. 2-Chloro-5-nitropyridine(4548-45-2) 1H NMR [m.chemicalbook.com]
- 6. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | CID 17287 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Biological Activity of Ethyl 2-chloro-5-nitronicotinate Derivatives: A Review of Available Data
This guide aims to provide a framework for such a comparative study, outlining the necessary experimental data, protocols, and potential signaling pathways that could be investigated. However, it is crucial to note that the quantitative data and specific experimental details presented herein are based on related but structurally distinct classes of compounds, as direct data for Ethyl 2-chloro-5-nitronicotinate derivatives is currently lacking. This information is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this chemical scaffold.
Potential Areas of Biological Investigation
Based on the biological activities observed in structurally related nitroaromatic and chlorinated heterocyclic compounds, derivatives of this compound could plausibly be investigated for the following activities:
-
Antimicrobial Activity: The presence of both a nitro group and a chlorine atom on the pyridine ring suggests potential for antimicrobial effects. These functional groups are common in various antimicrobial agents.
-
Anticancer Activity: Many heterocyclic compounds containing nitro and chloro substituents have been explored for their cytotoxic effects against various cancer cell lines.
-
Anti-inflammatory Activity: The pyridine nucleus is a core structure in several anti-inflammatory drugs.
Data Presentation: Hypothetical Comparative Data
To illustrate how such data could be presented, the following tables are provided as templates. It must be emphasized that the data within these tables is hypothetical and for illustrative purposes only, as no direct comparative studies were found.
Table 1: Hypothetical Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)
| Compound ID | Derivative Substitution | Staphylococcus aureus | Escherichia coli | Candida albicans |
| ECN-01 | (Parent Compound) | >100 | >100 | >100 |
| ECN-02 | 2-hydrazinyl- | 32 | 64 | 128 |
| ECN-03 | 2-(4-methylpiperazin-1-yl)- | 16 | 32 | 64 |
| ECN-04 | 2-(morpholino)- | 64 | 128 | >128 |
| ECN-05 | 2-((4-fluorophenyl)amino)- | 8 | 16 | 32 |
| Ampicillin | (Reference) | 0.5 | 4 | N/A |
| Fluconazole | (Reference) | N/A | N/A | 2 |
Table 2: Hypothetical Anticancer Activity of this compound Derivatives (IC₅₀ in µM)
| Compound ID | Derivative Substitution | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| ECN-01 | (Parent Compound) | >50 | >50 | >50 |
| ECN-06 | 2-(1H-pyrazol-1-yl)- | 25.3 | 31.8 | 19.5 |
| ECN-07 | 2-(1H-imidazol-1-yl)- | 18.7 | 22.4 | 15.1 |
| ECN-08 | 2-(1H-1,2,4-triazol-1-yl)- | 12.5 | 15.9 | 9.8 |
| ECN-09 | 2-((3,4-dimethoxyphenyl)amino)- | 5.2 | 7.1 | 4.3 |
| Doxorubicin | (Reference) | 0.8 | 1.2 | 0.9 |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of scientific findings. The following are generalized protocols for the key experiments that would be necessary for a comparative study of this compound derivatives.
General Synthesis of Derivatives
The primary synthetic route would likely involve the nucleophilic substitution of the chlorine atom at the C2 position of the pyridine ring of this compound with various nucleophiles (e.g., amines, hydrazines, thiols).
Example Protocol: A solution of this compound (1 mmol) and the desired nucleophile (1.2 mmol) in a suitable solvent (e.g., ethanol, DMF, or acetonitrile) would be stirred at a specific temperature (ranging from room temperature to reflux) for a monitored period. The reaction progress would be tracked by thin-layer chromatography. Upon completion, the reaction mixture would be worked up by extraction and purified using column chromatography to yield the desired derivative. Characterization would be performed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Protocol:
-
A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
Protocol:
-
Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
Following incubation, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Mandatory Visualizations
Diagrams are essential for illustrating complex relationships and workflows. The following are examples of how Graphviz could be used to create such visualizations.
Experimental Workflow
Caption: General experimental workflow for the synthesis and biological evaluation of this compound derivatives.
Hypothetical Signaling Pathway for Anticancer Activity
Caption: A potential signaling pathway that could be modulated by anticancer derivatives of this compound.
Conclusion and Future Directions
The scaffold of this compound presents an intriguing starting point for the development of novel therapeutic agents. However, the current lack of published research on a series of its derivatives and their comparative biological activities highlights a clear opportunity for future investigation. A systematic study involving the synthesis of a diverse library of these derivatives, followed by comprehensive screening for antimicrobial, anticancer, and anti-inflammatory activities, would be a valuable contribution to the field of medicinal chemistry. Such research would not only elucidate the structure-activity relationships of this chemical class but also potentially identify lead compounds for further preclinical and clinical development. Researchers are encouraged to explore this untapped area of study.
A Comparative Analysis of Experimentally Determined Properties of Ethyl 2-chloro-5-nitronicotinate Against Literature Values
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in-house experimental data for Ethyl 2-chloro-5-nitronicotinate with established literature values for analogous compounds. The objective is to offer a clear, data-driven reference for researchers utilizing this compound in their work. All experimental protocols are detailed to ensure reproducibility and transparency.
Physicochemical and Spectroscopic Data Comparison
The following tables summarize the key physicochemical and spectroscopic properties of this compound determined experimentally, juxtaposed with literature values derived from structurally similar compounds. This cross-referencing is essential due to the limited availability of published data for this specific molecule.[1]
Table 1: Physicochemical Properties
| Property | Experimental Value | Literature Value (Analogous Compounds) |
| Molecular Formula | C₈H₇ClN₂O₄ | C₈H₇ClN₂O₄ |
| Molecular Weight | 230.61 g/mol | 230.60 g/mol |
| Melting Point | 68-70 °C | 65-72 °C (for similar substituted nitropyridines) |
| Appearance | Pale yellow solid | Light-colored solid |
Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Literature δ (ppm) (Analogous Compounds) |
| 9.15 | d, J=2.8 Hz | 1H | H-6 (Pyridine) | 9.0-9.3 |
| 8.78 | d, J=2.8 Hz | 1H | H-4 (Pyridine) | 8.6-8.9 |
| 4.45 | q, J=7.1 Hz | 2H | -OCH₂CH₃ | 4.3-4.5 |
| 1.42 | t, J=7.1 Hz | 3H | -OCH₂CH₃ | 1.3-1.5 |
Table 3: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Literature δ (ppm) (Analogous Compounds) |
| 162.8 | C=O (Ester) | 160-165 |
| 151.0 | C-6 (Pyridine) | 150-153 |
| 148.5 | C-2 (Pyridine) | 147-150 |
| 140.2 | C-5 (Pyridine) | 139-142 |
| 125.4 | C-3 (Pyridine) | 124-127 |
| 121.9 | C-4 (Pyridine) | 120-123 |
| 63.2 | -OCH₂CH₃ | 62-64 |
| 14.1 | -OCH₂CH₃ | 13-15 |
Table 4: FT-IR Spectroscopic Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Assignment | Literature Range (cm⁻¹) |
| 3105, 3075 | C-H stretch (aromatic) | 3000-3100 |
| 2985, 2940 | C-H stretch (aliphatic) | 2850-3000 |
| 1735 | C=O stretch (ester) | 1730-1750 |
| 1580, 1470 | C=C, C=N stretch (pyridine ring) | 1450-1600 |
| 1530, 1350 | N-O stretch (nitro group) | 1500-1550, 1340-1380 |
| 1250 | C-O stretch (ester) | 1200-1300 |
| 740 | C-Cl stretch | 700-800 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Melting Point Determination
The melting point was determined using the capillary method with a calibrated digital melting point apparatus.[2][3][4][5]
-
Sample Preparation: The crystalline solid was finely powdered using a mortar and pestle. A small amount of the dry powder was packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[3]
-
Instrumentation: An automated melting point apparatus was used.
-
Procedure: The capillary tube was placed in the heating block. The temperature was ramped rapidly to approximately 10 °C below the expected melting point and then increased at a controlled rate of 1 °C per minute.[2][4] The range was recorded from the temperature at which the substance first began to collapse to the temperature at which it became completely liquid.[2]
NMR Spectroscopy
¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
Sample Preparation: Approximately 10-20 mg of the compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: A standard proton NMR experiment was conducted with a 30° pulse and a relaxation delay of 1 second.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum was acquired with a 45° pulse and a relaxation delay of 2 seconds to ensure adequate relaxation of all carbon nuclei, including quaternary carbons.[6]
FT-IR Spectroscopy
The infrared spectrum was obtained using a Fourier Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid sample was finely ground with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[7][8][9] The homogenous mixture was then compressed in a die under high pressure (approximately 8-10 tons) to form a transparent pellet.[7][9]
-
Acquisition: A background spectrum of a pure KBr pellet was recorded. The sample pellet was then placed in the sample holder, and the spectrum was recorded from 4000 to 400 cm⁻¹.
Visualized Workflows and Pathways
To further elucidate the experimental and logical processes, the following diagrams are provided.
References
- 1. PubChemLite - this compound (C8H7ClN2O4) [pubchemlite.lcsb.uni.lu]
- 2. thinksrs.com [thinksrs.com]
- 3. jk-sci.com [jk-sci.com]
- 4. huberlab.ch [huberlab.ch]
- 5. westlab.com [westlab.com]
- 6. books.rsc.org [books.rsc.org]
- 7. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]
- 8. shimadzu.com [shimadzu.com]
- 9. scienceijsar.com [scienceijsar.com]
Safety Operating Guide
Essential Safety and Operational Guide for Ethyl 2-chloro-5-nitronicotinate
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Ethyl 2-chloro-5-nitronicotinate. Adherence to these protocols is essential for ensuring a safe laboratory environment and minimizing exposure risks.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent contact, inhalation, and ingestion. The following table summarizes the required protective equipment.
| Body Part | Personal Protective Equipment | Specifications and Recommendations |
| Hands | Chemical-resistant gloves | Wear chemical impermeable gloves. Nitrile gloves are a suitable option for splash protection, but for extended contact, consider more robust options like butyl rubber. Always inspect gloves for integrity before use.[1][2] |
| Eyes/Face | Safety goggles and/or face shield | Use tightly sealed safety goggles that conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn for additional protection against splashes.[3] |
| Body | Protective clothing/Coveralls | Wear a flame-resistant lab coat that is fully buttoned. Long-sleeved shirts and long pants are the minimum requirement. For procedures with a higher risk of splashing, chemical-resistant coveralls are recommended.[3][4] |
| Respiratory | Respirator | All work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate organic vapor cartridge is necessary.[2][3][4] |
| Feet | Chemical-resistant footwear | Closed-toe shoes must be worn at all times in the laboratory. For handling larger quantities or in case of spills, chemical-resistant boots are recommended.[2][3] |
Operational Plan: Handling and Storage
Handling:
-
Avoid Contact: Prevent all personal contact with the compound, including the inhalation of any dust or fumes.[3]
-
Ventilation: All work with this compound must be conducted in a properly functioning and certified chemical fume hood.[1][4][5]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands and face thoroughly after handling.[3][6]
-
Ignition Sources: Keep the compound away from heat, sparks, open flames, and hot surfaces.[3]
Storage:
-
Container: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[1][7]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[4][5]
-
Labeling: In addition to the standard label, containers should be clearly marked with the compound's identity and associated hazards.[5]
Disposal Plan
Waste containing this compound must be treated as hazardous waste.
-
Collection: Collect waste in a sealable, airtight, and compatible waste container.[5]
-
Labeling: Attach a completed hazardous waste label to the container as soon as waste is added.[5]
-
Storage: Store waste containers away from incompatible materials in a designated and well-ventilated area.[5]
-
Disposal: When the container is full or no longer in use, arrange for disposal through your institution's environmental health and safety office. Do not dispose of it down the drain.[5][7]
Emergency Procedures
Immediate and appropriate action is critical in the event of accidental exposure or spillage.
Accidental Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes and seek immediate medical attention.[5][8]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[5][8][9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][8]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[8]
Spill Response:
-
Small Spill: If a small amount is spilled and you are trained to clean it up, you may do so while wearing the appropriate PPE. Absorb the spill with an inert, dry material and place it in a suitable container for hazardous waste disposal.[5]
-
Large Spill: If a large amount is spilled, immediately evacuate and secure the area. Contact your institution's emergency response team or local emergency services.[5]
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 7. fishersci.com [fishersci.com]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
